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(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Documentation Hub

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  • Product: (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
  • CAS: 1213009-73-4

Core Science & Biosynthesis

Foundational

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol molecular structure

Technical Whitepaper: Synthesis and Structural Analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Executive Summary The structure (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol represents a high-value pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Structural Analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Executive Summary

The structure (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand space. This scaffold combines the privileged 2-aminopyridine motif with a chiral amino-alcohol tail, mimicking the transition states of peptide bond hydrolysis or acting as a bioisostere for phenylglycinol derivatives.

The incorporation of fluorine atoms at the 3- and 5-positions of the pyridine ring is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule by:

  • Reducing Basicity: Lowering the pKa of the pyridine nitrogen to reduce non-specific binding and hERG liability.

  • Metabolic Blocking: Preventing oxidative metabolism (CYP450) at the most reactive sites of the pyridine ring.

  • Conformational Locking: Inducing specific dipole alignments that favor binding affinity.

This guide outlines a robust, scalable, and enantioselective synthetic route utilizing Ellman’s Sulfinamide auxiliary , ensuring high enantiomeric excess (ee >98%) required for clinical candidates.

Structural & Electronic Analysis

Before synthesis, one must understand the electronic environment. The 3,5-difluoro substitution pattern creates a unique electronic signature compared to the non-fluorinated analog.

  • Lipophilicity (LogP): The fluorine atoms increase lipophilicity, facilitating membrane permeability.

  • pKa Modulation: Pyridine typically has a pKa ~5.2. The electron-withdrawing fluorine atoms (inductive effect) significantly lower this value, often to <2.0. This ensures the pyridine nitrogen remains unprotonated at physiological pH, changing its hydrogen-bonding capability from a donor/acceptor mix to a strict acceptor.

Diagram 1: Structural Logic & Retrosynthesis

G Target (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (Target Scaffold) Prop1 Metabolic Stability: F-atoms block C3/C5 oxidation Target->Prop1 Prop2 Electronic Effect: Lowers Pyridine pKa (Reduces hERG risk) Target->Prop2 Prop3 Chirality (R): Defined by Ellman Auxiliary Target->Prop3 Inter1 Intermediate A: Sulfinyl Amine Alcohol Target->Inter1 Deprotection (HCl) Inter2 Intermediate B: Vinyl Sulfinimine Inter1->Inter2 Ozonolysis & Reduction Start Starting Material: 3,5-Difluoropyridine-2-carboxaldehyde Inter2->Start Ellman Condensation + Vinyl Grignard

Caption: Retrosynthetic logic connecting the target amino alcohol to the commercially available aldehyde via the Ellman auxiliary pathway.

Synthetic Protocol

The synthesis relies on the condensation of (R)-tert-butanesulfinamide with 3,5-difluoropyridine-2-carboxaldehyde . This route is preferred over the Strecker synthesis for this specific scaffold because it avoids the handling of toxic cyanides and offers superior enantiocontrol.

Reagents & Materials Table
ReagentRoleEquiv.Critical Parameter
3,5-Difluoropyridine-2-carboxaldehydeStarting Material1.0Purity >98%
(R)-tert-ButanesulfinamideChiral Auxiliary1.1Determines (R)-stereochemistry
Titanium(IV) ethoxide (Ti(OEt)4)Lewis Acid / Water Scavenger2.0Must be fresh/anhydrous
Vinylmagnesium bromide (1.0M in THF)Nucleophile2.5Cold addition (-78°C)
Ozone (O3) / NaBH4Oxidative Cleavage / ReductantExcessMaintain -78°C during O3
Step-by-Step Methodology

Step 1: Formation of the Chiral Sulfinimine Principle: The condensation of the aldehyde with the sulfinamide is reversible. Ti(OEt)4 acts as a Lewis acid to activate the carbonyl and, crucially, scavenges the water produced to drive the equilibrium to completion.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 3,5-difluoropyridine-2-carboxaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) in anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature. The solution will turn slightly yellow.

  • Reaction: Stir at reflux (65°C) for 16 hours. Monitor by TLC (EtOAc/Hexanes 1:3).

  • Workup: Cool to RT. Pour into a rapidly stirring mixture of brine (50 mL) and EtOAc (50 mL). A thick white precipitate (Titanium salts) will form. Filter through a Celite pad.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, 0-30% EtOAc/Hexanes) to yield the (E)-N-sulfinyl imine.

Step 2: Diastereoselective Vinyl Addition Principle: The bulky tert-butyl group on the sulfinyl auxiliary directs the Grignard reagent to attack from the less hindered face (Si-face), establishing the chiral center.

  • Cooling: Dissolve the sulfinimine (from Step 1) in anhydrous DCM (40 mL) and cool to -78°C (dry ice/acetone bath).

  • Addition: Add Vinylmagnesium bromide (25.0 mmol, 1.0M in THF) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Quench with saturated NH4Cl solution (slowly). Extract with DCM (3x).

  • Outcome: This yields the homoallylic sulfinamide.

Step 3: Ozonolysis and Reduction (The "Cut and Reduce") Principle: We convert the vinyl group (-CH=CH2) into the alcohol (-CH2OH) by cleaving the double bond to an ozonide/aldehyde intermediate and immediately reducing it.

  • Ozonolysis: Dissolve the homoallylic sulfinamide in MeOH/DCM (1:1, 50 mL). Cool to -78°C. Bubble Ozone (O3) through the solution until a persistent blue color appears (indicating saturation).

  • Purge: Bubble Oxygen (O2) then Nitrogen (N2) through the solution to remove excess ozone (blue color disappears).

  • Reduction: Add NaBH4 (5.0 equiv) carefully at -78°C. Remove the cooling bath and allow to warm to RT. Stir for 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. This yields the N-sulfinyl amino alcohol.

Step 4: Acidic Deprotection Principle: Cleavage of the N-S bond to release the free amine.

  • Hydrolysis: Dissolve the intermediate in MeOH (20 mL). Add 4M HCl in Dioxane (5 mL).

  • Reaction: Stir at RT for 1 hour. A white precipitate (the amine hydrochloride salt) may form.

  • Isolation: Concentrate to dryness. Triturate with diethyl ether to remove sulfinamide byproducts. Filter to collect the (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride .

Workflow Visualization

Diagram 2: Experimental Pathway (Graphviz)

Experiment Step1 Step 1: Imine Formation (Ti(OEt)4, Reflux) Step2 Step 2: Vinyl Addition (VinylMgBr, -78°C) Step1->Step2 Yield: ~85% >99:1 E/Z Step3 Step 3: Ozonolysis/Red (O3 then NaBH4) Step2->Step3 Yield: ~75% dr >95:5 Step4 Step 4: Deprotection (HCl/MeOH) Step3->Step4 Yield: ~80% Final Final Product (HCl Salt) Step4->Final Quant.

Caption: Step-by-step synthetic workflow with expected yields for each transformation.

Analytical Validation

To ensure scientific integrity, the final product must be validated against the following criteria:

  • 1H NMR (400 MHz, D2O):

    • δ 8.25 (s, 1H, Py-H6).

    • δ 7.80 (m, 1H, Py-H4).

    • δ 4.65 (t, 1H, CH-NH2) - Note: This proton is deshielded by the pyridine ring.

    • δ 3.90 (dd, 1H, CH2-OH, a).

    • δ 3.80 (dd, 1H, CH2-OH, b).

  • 19F NMR:

    • Distinct signals for F3 and F5 (typically around -120 to -130 ppm), showing J-coupling to ring protons.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Requirement: ee > 98%.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 401-442. Link

    • Foundational text for the sulfinamide auxiliary methodology.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

    • Specific protocols for vinyl Grignard additions and ozonolysis comp
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Authoritative source on the metabolic and electronic effects of 3,5-difluoropyridine substitution.
  • Ferreira, F., et al. (2009). "Asymmetric Synthesis of 1,2-Amino Alcohols via Nucleophilic Addition to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 74(5), 2238–2241. Link

    • Validates the specific pathway of imine addition followed by oxid
Exploratory

The Strategic deployment of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol as a Privileged Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Chiral building blocks are instrumental in this pursuit, enabling the precise three-dimensional arrangement of molecular features necessary for optimal target engagement. Among these, (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol has emerged as a cornerstone for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of this chiral building block, detailing its synthesis, physicochemical properties, and strategic applications in drug development. We will explore the causality behind its design, the stereoselective methodologies for its preparation, and its role as a key intermediate in the synthesis of next-generation pharmaceuticals.

The Imperative of Chirality and Fluorination in Drug Design

The vast majority of biological targets, including enzymes and receptors, are chiral entities. Consequently, the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. A specific enantiomer of a chiral drug often exhibits the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity. The use of enantiomerically pure building blocks like (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is therefore a fundamental strategy in modern drug discovery to maximize therapeutic efficacy and minimize adverse effects.

Furthermore, the incorporation of fluorine atoms into pharmaceutical candidates has become a prevalent strategy to modulate key drug-like properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule. The 3,5-difluoropyridine motif present in the title compound is a testament to this design principle, contributing to the overall desirability of this building block.

Physicochemical Properties and Structural Attributes

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a chiral amino alcohol that presents as a crystalline solid. Its molecular structure combines several key features that render it a highly valuable synthetic intermediate.

PropertyValueSource
Molecular FormulaC7H8F2N2ON/A
Molecular Weight174.15 g/mol N/A
AppearanceCrystalline Solid[1][2]
Chirality(R)-enantiomerN/A
Key Structural FeaturesChiral secondary alcohol, Primary amine, 3,5-difluoropyridine ringN/A

The primary amine and secondary alcohol functionalities serve as versatile synthetic handles for subsequent chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. The difluorinated pyridine ring, with its electron-withdrawing nature, influences the reactivity of the molecule and can participate in crucial interactions with biological targets.

Stereoselective Synthesis: A Gateway to Enantiopurity

Synthesis of the Precursor: 2-Amino-3,5-difluoropyridine

Several synthetic routes to 2-amino-3,5-difluoropyridine have been reported, often starting from more heavily fluorinated pyridine derivatives. One common approach involves the nucleophilic aromatic substitution of a fluorine atom with an amine source.

Protocol 1: Synthesis of 2-Amino-3,5-difluoropyridine

Materials:

  • 2,3,5-Trifluoropyridine

  • Aqueous Ammonia

  • Solvent (e.g., Dioxane)

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave reactor with 2,3,5-trifluoropyridine and a suitable solvent such as dioxane.

  • Add an excess of aqueous ammonia to the reactor.

  • Seal the reactor and heat to a temperature range of 120-150 °C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separation funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-3,5-difluoropyridine.

Asymmetric Synthesis of the Chiral Amino Alcohol

With the 2-amino-3,5-difluoropyridine precursor in hand, the subsequent steps focus on the introduction of the chiral amino alcohol moiety. A common and effective strategy involves the acylation of the pyridine nitrogen followed by the addition of a two-carbon unit and subsequent stereoselective reduction of the resulting ketone.

G A 2-Amino-3,5-difluoropyridine B Acylation (e.g., with acetyl chloride) A->B C N-acetyl-2-amino-3,5-difluoropyridine B->C D Reaction with a suitable C2-synthon (e.g., ethyl lithiopropiolate followed by hydrolysis) C->D E 2-(N-acetylamino)-2-(3,5-difluoropyridin-2-yl)ethanone D->E F Asymmetric Reduction (e.g., with a chiral borane reagent or catalytic hydrogenation with a chiral catalyst) E->F G (R)-N-(1-(3,5-difluoropyridin-2-yl)-2-hydroxyethyl)acetamide F->G H Deprotection (e.g., acidic or basic hydrolysis) G->H I (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol H->I

Caption: Plausible synthetic pathway to (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol.

Protocol 2: Asymmetric Synthesis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Materials:

  • 2-Amino-3,5-difluoropyridine

  • Acetyl chloride

  • Ethyl lithiopropiolate

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine and borane)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., THF, Methanol)

Procedure:

  • N-Acetylation: React 2-amino-3,5-difluoropyridine with acetyl chloride in the presence of a non-nucleophilic base to protect the amino group.

  • Formation of the Ketone: Treat the N-acetylated intermediate with a suitable two-carbon synthon, such as ethyl lithiopropiolate, followed by acidic workup and hydrolysis to yield the corresponding ketone, 2-(N-acetylamino)-2-(3,5-difluoropyridin-2-yl)ethanone.

  • Asymmetric Reduction: This is the critical stereochemistry-defining step. The ketone is subjected to asymmetric reduction. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, with borane as the stoichiometric reductant. This will stereoselectively produce the (R)-alcohol. The reaction is typically carried out at low temperatures in an inert solvent like THF.

  • Deprotection: The N-acetyl protecting group is removed by either acidic or basic hydrolysis to yield the final product, (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol.

  • Purification and Chiral Analysis: The final product is purified by crystallization or column chromatography. The enantiomeric excess (e.e.) of the product should be determined using a chiral analytical method, such as chiral HPLC, to validate the stereochemical purity.

Application as a Key Intermediate in the Synthesis of Kinase Inhibitors

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a valuable intermediate in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The specific structural features of this chiral building block allow for its incorporation into molecules that can selectively bind to the active site of target kinases.

A notable application is in the synthesis of compounds described in patent WO2022/161972 A1, which details novel kinase inhibitors. While the specific final drug molecules are proprietary, the patent exemplifies the utility of this building block in constructing complex heterocyclic systems designed for potent and selective kinase inhibition.

G cluster_0 Drug Synthesis Workflow A (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol B Coupling with a heterocyclic core (e.g., pyrimidine, pyrazole) A->B C Intermediate A B->C D Further functionalization (e.g., Suzuki coupling, amide bond formation) C->D E Final Kinase Inhibitor D->E

Caption: General workflow for the utilization of the chiral building block in kinase inhibitor synthesis.

The primary amine of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol can be used to form a key bond with a core heterocyclic scaffold, while the hydroxyl group can be further functionalized or may itself participate in hydrogen bonding interactions within the kinase active site. The stereochemistry at the carbon bearing the hydroxyl and amino groups is crucial for precise positioning of the molecule within the binding pocket, leading to enhanced potency and selectivity.

Conclusion and Future Perspectives

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol stands as a testament to the power of rational drug design, combining the strategic advantages of chirality and fluorine substitution. Its role as a key chiral building block in the synthesis of kinase inhibitors underscores its importance in the development of targeted therapies. The synthetic routes, while requiring careful control of stereochemistry, are based on well-established and scalable chemical transformations. As the demand for highly specific and potent kinase inhibitors continues to grow, the utility of this and structurally related chiral building blocks is set to expand, paving the way for the discovery of new and improved medicines for a range of debilitating diseases.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral vicinal amino alcohols via asymmetric ring-opening.... Retrieved from [Link]

  • PubMed. (2022, April 19). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis. Retrieved from [Link]

  • PubMed. (2023, December 5). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]

  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol and its Derivatives as RAF Kinase Inhibitors

Introduction The (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol moiety represents a pivotal chiral building block in the design of targeted therapeutics, particularly in the realm of oncology. Its unique structural and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol moiety represents a pivotal chiral building block in the design of targeted therapeutics, particularly in the realm of oncology. Its unique structural and electronic properties, conferred by the difluorinated pyridine ring and the chiral amino alcohol side chain, make it an ideal scaffold for the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the mechanism of action of compounds derived from this core structure, with a specific focus on their role as inhibitors of the RAF family of serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.

We will use Naporafenib (also known as LXH254), a clinical-stage pan-RAF inhibitor, as a primary exemplar to dissect the molecular interactions, cellular consequences, and methodologies used to characterize the activity of this class of compounds. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

The RAF Kinase Target and the MAPK Signaling Pathway

The RAF kinases, comprising A-RAF, B-RAF, and C-RAF (RAF-1), are central components of the MAPK/ERK signaling cascade.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of the MAPK pathway, often through activating mutations in RAS or BRAF genes, is a hallmark of many human cancers.[4]

The canonical activation of the MAPK pathway begins with the stimulation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases to the cell membrane, where they are activated through a complex process involving dimerization and phosphorylation. Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cell proliferation and survival.[1][3]

Given its central role in oncogenesis, the RAF-MEK-ERK axis is a prime target for therapeutic intervention. The (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol scaffold has proven to be particularly effective in generating inhibitors that target the ATP-binding site of RAF kinases.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF B-RAF / C-RAF RAS->RAF recruits & activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription translocates & phosphorylates Inhibitor (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Derivative (e.g., Naporafenib) Inhibitor->RAF inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Binding_Mode cluster_kinase B-RAF Kinase Domain cluster_inhibitor Inhibitor (Naporafenib) ATP_Pocket ATP Binding Site DFG_out_Pocket Allosteric Pocket (DFG-out) Pyridine_Core Aminopyridine Core Pyridine_Core->ATP_Pocket Occupies Alcohol_Sidechain Alcohol Sidechain Phenyl_Linker Phenyl Linker Alcohol_Sidechain->ATP_Pocket H-bonds with hinge/DFG loop Hydrophobic_Moiety Trifluoromethylpyridyl Hydrophobic_Moiety->DFG_out_Pocket Occupies

Figure 2: Conceptual diagram of a Type II inhibitor's binding mode in the RAF kinase domain.

Quantitative Analysis of Kinase Inhibition

The potency of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the target kinases. Naporafenib, for example, exhibits potent inhibition of B-RAF and C-RAF with significantly less activity against A-RAF. [4][5]

Kinase Isoform IC50 (nM)
B-RAF 0.21
C-RAF 0.072
A-RAF >100

Table 1: Representative IC50 values for Naporafenib against RAF kinase isoforms. Data compiled from publicly available sources. [4] This differential activity highlights the selectivity of this chemical scaffold, a critical attribute for minimizing off-target effects in a therapeutic context.

Experimental Workflows for Mechanism of Action Studies

Elucidating the mechanism of action of a putative RAF inhibitor involves a multi-faceted approach, combining biochemical assays to measure direct enzyme inhibition with cell-based assays to assess downstream pathway modulation and functional outcomes.

Biochemical Kinase Inhibition Assay

The direct interaction of the compound with the RAF kinase is typically assessed using an in vitro kinase assay. The LanthaScreen® Eu Kinase Binding Assay is a robust, high-throughput method for this purpose. [6][7][8] Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. In the absence of an inhibitor, the proximity of the Eu-donor and the fluorescent tracer-acceptor results in a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant B-RAF kinase (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer (specific for B-RAF)

  • Kinase Buffer

  • Test compound (serially diluted)

  • 384-well, low-volume, black assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 3X solution of the test compound in kinase buffer. Perform serial dilutions to create a dose-response curve.

    • Prepare a 3X mixture of B-RAF kinase and Eu-anti-GST antibody in kinase buffer. The final concentration of each will depend on the specific reagents and should be optimized as per the manufacturer's instructions.

    • Prepare a 3X solution of the kinase tracer in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate. [7] * Add 5 µL of the 3X kinase/antibody mixture to each well. [7] * Add 5 µL of the 3X tracer solution to each well. [7]3. Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light. [7]4. Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Reagent Preparation (3X) cluster_assay Assay Plate (384-well) cluster_read Incubation & Reading cluster_analysis Data Analysis Compound Serial Dilutions of Test Compound Well Add 5µL Compound + 5µL Kinase/Ab + 5µL Tracer Compound->Well Kinase_Ab Kinase + Eu-Antibody Mixture Kinase_Ab->Well Tracer Fluorescent Tracer Tracer->Well Incubate Incubate 1 hr at RT Well->Incubate Read Read TR-FRET Signal Incubate->Read Plot Plot Emission Ratio vs. [Compound] Read->Plot IC50 Calculate IC50 Plot->IC50

Figure 3: Experimental workflow for the LanthaScreen® Kinase Binding Assay.
Cellular Assay for MAPK Pathway Modulation

To confirm that the compound inhibits RAF kinase activity within a cellular context, Western blotting is used to measure the phosphorylation status of downstream targets, namely MEK and ERK. A potent RAF inhibitor should decrease the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) without affecting the total levels of these proteins.

Materials:

  • Cancer cell line with a known BRAF or RAS mutation (e.g., A375 melanoma cells with BRAF V600E)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MEK1/2 (Ser217/221)

    • Rabbit anti-total MEK1/2

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-total p44/42 MAPK (Erk1/2)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours). [9]Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To assess total protein levels and the loading control, the membrane can be stripped and reprobed with antibodies for total ERK, total MEK, and β-actin. [1] Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the phosphorylated protein signal to the total protein signal for each target.

  • A dose-dependent decrease in the pMEK/total MEK and pERK/total ERK ratios indicates on-target pathway inhibition.

Cell-Based Assay for Functional Outcome

The ultimate goal of a RAF inhibitor is to suppress cancer cell proliferation and induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on cell viability. [10] Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in the culture.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in opaque-walled multiwell plates.

  • Compound Treatment:

    • After allowing the cells to adhere, treat them with a serial dilution of the test compound. Include a vehicle control.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes. [10] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. [10] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [10] * Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. [10]4. Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for cell viability.

Conclusion

The (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol scaffold is a validated and highly valuable starting point for the design of potent and selective Type II RAF kinase inhibitors. As exemplified by Naporafenib, these compounds exert their mechanism of action by binding to and stabilizing the inactive "DFG-out" conformation of B-RAF and C-RAF, thereby inhibiting the MAPK signaling pathway. This leads to a reduction in the phosphorylation of downstream effectors MEK and ERK, ultimately resulting in decreased cancer cell proliferation and viability.

The comprehensive experimental workflow detailed in this guide, encompassing biochemical binding assays, cellular pathway analysis, and functional viability assays, provides a robust framework for the characterization of novel RAF inhibitors. The integration of these methodologies allows for a thorough understanding of a compound's mechanism of action, from direct target engagement to its ultimate cellular consequence, and is essential for the successful development of new targeted cancer therapies.

References

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. BMG LABTECH. [Link]

  • Taylor & Francis Group. Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks. [Link]

  • RCSB PDB. (2023, April 12). 8F7P: BRAF kinase in complex with LXH254 (naporafenib). RCSB PDB. [Link]

  • ResearchGate. (A) Western blot analysis to see the expression of p-MEK, MEK, p-Erk... ResearchGate. [Link]

  • PubMed. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 886-896. [Link]

  • Tkacik, E., Li, K., Gonzalez-Del Pino, G., Ha, B. H., Vinals, J., Park, E., Beyett, T. S., & Eck, M. J. (2023). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. The Journal of biological chemistry, 299(5), 104634. [Link]

  • Steelman, L. S., Chappell, W. H., Abrams, S. L., Kempf, R. C., Long, J., Laidler, P., ... & McCubrey, J. A. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Cell cycle, 10(1), 159-170. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate. [Link]

  • CONICET Digital. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. CONICET Digital. [Link]

  • B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • PubMed. (2009). Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6147-6151. [Link]

  • National Center for Biotechnology Information. (2022, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. NCBI. [Link]

  • ResearchGate. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Request PDF. ResearchGate. [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

  • PubMed. (2023, March 22). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 299(5), 104634. [Link]

  • ResearchGate. (2008, August 7). ChemInform Abstract: Convenient Synthesis of Chiral α,β-Acetylenic γ-Amino Acid Derivatives and γ-Aminobutyric Acid Analogues via Stabilized Ylides. ResearchGate. [Link]

  • Wikipedia. MAPK/ERK pathway. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of Chiral Amino Alcohols: An Application Guide for Researchers

Introduction: The Indispensable Role of Chiral Amino Alcohols Chiral amino alcohols are privileged structural motifs that form the backbone of a vast array of natural products, active pharmaceutical ingredients (APIs), a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are privileged structural motifs that form the backbone of a vast array of natural products, active pharmaceutical ingredients (APIs), and chiral catalysts.[1] The specific three-dimensional arrangement of the amine and alcohol functionalities is frequently paramount for conferring biological activity, making the enantioselective synthesis of these compounds a critical endeavor in medicinal chemistry, drug development, and process chemistry.[1] Enantiomerically pure vicinal amino alcohols, in particular, are found in blockbuster drugs such as the antiviral Tamiflu, the antidepressant Fluoxetine, and numerous beta-blockers.[1]

This technical guide provides an in-depth overview of robust and widely employed protocols for the enantioselective synthesis of chiral amino alcohols. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, thereby providing a framework for protocol adaptation and troubleshooting. We will explore several key modern strategies, including the asymmetric reduction of α-amino ketones, the direct aminohydroxylation of olefins, biocatalytic approaches, and the use of chiral auxiliaries.

Strategy 1: Asymmetric Reduction of Prochiral α-Amino Ketones

One of the most direct and powerful methods for generating chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding prochiral α-amino ketones. This approach benefits from the availability of a wide range of reliable and highly selective catalytic systems.

Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its predictability, high enantioselectivity, and broad substrate scope.[2][3] The method employs a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline, to mediate the enantioselective reduction of a ketone by a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS).

Causality and Mechanism: The remarkable selectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state. The reaction is initiated by the coordination of the borane reagent to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][5] This coordination activates the borane as a hydride donor while simultaneously increasing the Lewis acidity of the endocyclic boron atom.[4][5] The ketone substrate then coordinates to this activated catalyst in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. Hydride is then delivered intramolecularly from the coordinated borane to one specific face of the ketone, yielding the chiral alcohol with high fidelity.

CBS_Mechanism cluster_0 Catalyst Activation & Ketone Coordination cluster_1 Hydride Transfer & Product Formation CBS_Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex + BH₃ Borane BH₃ Transition_State Six-Membered Transition State Activated_Complex->Transition_State + Ketone Ketone R₁-CO-R₂ (α-Amino Ketone) Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Intramolecular Hydride Transfer Chiral_Alcohol Chiral Amino Alcohol Product_Complex->Chiral_Alcohol Workup Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->CBS_Catalyst Recycles

Figure 1: CBS Reduction Workflow.

Protocol 1: CBS Reduction of N-Boc-2-aminoacetophenone

This protocol details the reduction of a protected α-amino ketone to its corresponding chiral amino alcohol.

Materials:

  • N-Boc-2-aminoacetophenone (1.0 equiv)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 0.8 equiv, 10.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with N-Boc-2-aminoacetophenone (e.g., 2.49 g, 10 mmol).

  • Dissolution: Anhydrous THF (e.g., 50 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • Catalyst Addition: (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) is added dropwise via syringe.

  • Borane Addition: Borane-dimethyl sulfide complex (0.8 mL, 8.0 mmol, 0.8 equiv) is added dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is monitored by TLC for the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete (typically 1-2 hours), the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of methanol (10 mL). Vigorous gas evolution will occur.

  • Workup: The mixture is stirred for 30 minutes at room temperature, then concentrated under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and 1 M HCl (30 mL) is added. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution (30 mL) and brine (30 mL), dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (e.g., silica gel, 20-40% ethyl acetate in hexanes) to yield the chiral amino alcohol.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess (% ee) is determined by chiral HPLC analysis.

Table 1: Representative CBS Reductions of α-Amino Ketones

Substrate (R-group)Catalyst (mol%)Borane SourceYield (%)% ee
N-Boc-2-aminoacetophenone10BMS95>98 (R)
N-Cbz-3-amino-2-butanone10BH₃·THF9296 (S)
2-amino-1-(4-chlorophenyl)ethanone5Catecholborane8895 (S)
Noyori Asymmetric Transfer Hydrogenation (ATH)

Developed by Nobel laureate Ryōji Noyori, asymmetric transfer hydrogenation is a powerful and practical method for the reduction of ketones.[6] It avoids the use of high-pressure hydrogen gas and pyrophoric boranes, instead utilizing stable hydrogen donors like a formic acid/triethylamine azeotrope or isopropanol. The catalysts are typically Ruthenium(II) complexes bearing a chiral diamine ligand (e.g., TsDPEN) and an arene ligand.

Causality and Mechanism: The catalytic cycle involves a metal-ligand bifunctional mechanism. The Ru-hydride active species is formed in situ. The N-H proton of the chiral diamine ligand and the Ru-H hydride are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state. The substrate's coordination to the metal center is directed by the chiral ligand, ensuring the hydride is delivered to a specific face of the ketone. This concerted, outer-sphere mechanism accounts for the high efficiency and selectivity of the reaction.

Noyori_ATH Catalyst_Precursor [Ru(arene)(TsDPEN)Cl] Active_Catalyst Ru-Hydride Species [RuH(arene)(TsDPEN)] Catalyst_Precursor->Active_Catalyst + H- donor H_Source HCOOH/NEt₃ H_Source->Active_Catalyst Transition_State Six-Membered Transition State Active_Catalyst->Transition_State + Ketone Ketone α-Amino Ketone Ketone->Transition_State Product_Complex Ru-Alkoxide Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Regeneration Chiral_Alcohol Chiral Amino Alcohol Product_Complex->Chiral_Alcohol Product Release

Figure 2: Noyori ATH Catalytic Cycle.

Protocol 2: ATH of an unprotected α-Amino Ketone HCl Salt

This protocol is adapted from recent literature demonstrating the direct reduction of unprotected α-amino ketones, providing a highly efficient route to valuable pharmaceutical intermediates.[7]

Materials:

  • α-Amino acetophenone hydrochloride (1.0 equiv)

  • Ru(II)Cl (0.005 equiv, 0.5 mol%)

  • Formic acid/Triethylamine azeotropic mixture (5:2 molar ratio)

  • Degassed solvent (e.g., Acetonitrile or Isopropanol)

  • Argon or Nitrogen gas

Procedure:

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the Ru(II) catalyst (e.g., 0.025 mmol for a 5 mmol scale reaction).

  • Reagent Addition: Add the α-amino acetophenone hydrochloride salt (e.g., 5.0 mmol, 1.0 equiv).

  • Solvent and H-source: Add the degassed solvent (e.g., 10 mL) followed by the formic acid/triethylamine mixture (e.g., 2.5 mL). The optimal ratio of formic acid to triethylamine can influence reaction rate and selectivity.[8]

  • Reaction: Stir the resulting solution at a controlled temperature (e.g., 28-40 °C) until the reaction is complete as monitored by HPLC or TLC (typically 4-24 hours).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 2 M NaOH.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The product can often be isolated in high purity after solvent removal or may be further purified by crystallization or column chromatography.

  • Analysis: Determine yield and characterize by NMR and MS. Enantiomeric excess is determined by chiral HPLC.

Table 2: Representative Noyori ATH of α-Amino Ketones

SubstrateCatalystH-DonorYield (%)% ee
Adrenaline-ketone·HClRuClHCOOH/NEt₃94>99.9 (R)
Norepinephrine-ketone·HClRuClHCOOH/NEt₃94>99.9 (R)
N-Boc-2-aminoacetophenoneRuCli-PrOH/KOH9899 (S)

Strategy 2: Sharpless Asymmetric Aminohydroxylation (ASAH)

The Sharpless Asymmetric Aminohydroxylation (ASAH) provides a direct method for the syn-selective conversion of an alkene into a chiral 1,2-amino alcohol.[9] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. The nitrogen and oxygen atoms are delivered across the double bond in a concerted, stereospecific manner.

Causality and Mechanism: The reaction proceeds through a catalytic cycle analogous to the more famous Sharpless Asymmetric Dihydroxylation.[9] An osmium(VIII) imido species is generated in situ from OsO₄ and a nitrogen source (e.g., a chloramine salt). This electrophilic species undergoes a cycloaddition with the alkene. While there has been debate between a [2+2] cycloaddition followed by rearrangement and a direct [3+2] cycloaddition, evidence often favors the latter. The chiral ligand, bound to the osmium center, creates a chiral pocket that directs the cycloaddition to one of the two enantiofaces of the alkene. Hydrolysis of the resulting osma-azaglycolate intermediate releases the amino alcohol product and regenerates the osmium catalyst.

Sharpless_AA OsO4 OsO₄ Active_Catalyst Chiral Os(VIII)-Imido Complex OsO4->Active_Catalyst Nitrogen_Source Nitrogen Source (e.g., Chloramine-T) Nitrogen_Source->Active_Catalyst Chiral_Ligand Chiral Ligand ((DHQ)₂PHAL) Chiral_Ligand->Active_Catalyst Cycloaddition [3+2] Cycloaddition Active_Catalyst->Cycloaddition Alkene Alkene Alkene->Cycloaddition Intermediate Os(VI) Azaglycolate Cycloaddition->Intermediate Reoxidation Reoxidation & Hydrolysis Intermediate->Reoxidation Product syn-Amino Alcohol Reoxidation->Active_Catalyst Catalyst Regeneration Reoxidation->Product

Figure 3: Sharpless Asymmetric Aminohydroxylation Cycle.

Protocol 3: ASAH of Styrene using a Commercial AD-mix

The use of pre-formulated "AD-mix" preparations, which contain the catalyst, ligand, and re-oxidant, greatly simplifies the experimental procedure.[10] This protocol is a representative example.

Materials:

  • Styrene (1.0 equiv)

  • AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)

  • tert-Butanol (t-BuOH)

  • Water

  • N-bromoacetamide (AcNHBr) or Chloramine-T trihydrate

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (e.g., 1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each per 1 mmol of olefin).

  • Cooling: Stir the mixture at room temperature until both phases are clear, then cool to 0 °C in an ice bath.

  • Nitrogen Source: Add the nitrogen source, for example, N-bromoacetamide (1.1 equiv).

  • Substrate Addition: Add styrene (1.0 equiv) to the cooled, stirring mixture.

  • Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction time can vary from 6 to 24 hours depending on the substrate.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (e.g., 1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extraction: Add ethyl acetate (e.g., 20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with 2 M NaOH, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Analysis: Determine yield and characterize the product. Determine % ee by chiral HPLC.

Table 3: Representative Sharpless Asymmetric Aminohydroxylations

Alkene SubstrateNitrogen SourceLigand SystemYield (%)% ee
trans-Cinnamyl N,N-dimethylcarbamateCbzN(Na)Cl(DHQ)₂PHAL9199
Ethyl trans-cinnamateTsN(Na)Cl(DHQD)₂PHAL8096
StyreneAcNHBrAD-mix-β7595

Strategy 3: Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered amine dehydrogenases (AmDHs) have emerged as powerful tools for the synthesis of chiral amines and amino alcohols via the asymmetric reductive amination of ketones, using inexpensive ammonia as the amine source.[11]

Causality and Mechanism: AmDHs utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the imine intermediate, which is formed in situ from the ketone substrate and ammonia. The enzyme's chiral active site precisely controls the facial selectivity of the hydride addition, leading to products with exceptionally high enantiomeric purity. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically employed to recycle the expensive nicotinamide cofactor, making the process economically viable.

Biocatalysis_Workflow cluster_0 Reductive Amination Cycle cluster_1 Cofactor Regeneration Cycle Ketone α-Hydroxy Ketone + NH₃ Imine Imine Intermediate (in active site) Ketone->Imine AmDH AmDH AmDH->Imine NADP+ NADP⁺ Imine->NADP+ Amino_Alcohol Chiral Amino Alcohol Imine->Amino_Alcohol Hydride Transfer NADPH NADPH NADPH->Imine GDH GDH NADPH->GDH NADP+->NADPH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone

Figure 4: Biocatalytic Reductive Amination with Cofactor Recycling.

Protocol 4: AmDH-catalyzed Synthesis of (S)-2-aminobutan-1-ol

This protocol is based on the reductive amination of 1-hydroxy-2-butanone using an engineered AmDH.[3][11][12]

Materials:

  • 1-hydroxy-2-butanone (e.g., 100 mM final concentration)

  • Ammonium formate buffer (e.g., 2 M, pH 9.0)

  • NADP⁺ (e.g., 0.2 mM final concentration)

  • Glucose (e.g., 110 mM final concentration)

  • Glucose Dehydrogenase (GDH) (e.g., 3 U/mL)

  • Purified Amine Dehydrogenase (AmDH) (e.g., 0.5 mg/mL)

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel (e.g., 30 °C), prepare the reaction mixture by adding the ammonium formate buffer, NADP⁺, glucose, GDH, and the AmDH enzyme solution.

  • Substrate Addition: Start the reaction by adding the 1-hydroxy-2-butanone substrate to the desired final concentration.

  • Reaction: Incubate the reaction at 30 °C with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing for substrate consumption and product formation using HPLC.

  • Workup: Once the reaction has reached completion, terminate it by acidifying the mixture to pH 1-2 with concentrated HCl. This also helps to precipitate the enzymes.

  • Purification: Centrifuge the mixture to remove the precipitated protein. The supernatant can be concentrated in vacuo to remove any unreacted ketone. The pH is then adjusted to >10 with a strong base (e.g., 10 M KOH), and the product can be isolated by distillation or extraction.

  • Analysis: The conversion and enantiomeric excess of the product are determined by chiral HPLC, often after derivatization with a suitable agent like benzoyl chloride (for conversion) or Marfey's reagent (for ee).

Table 4: Representative Biocatalytic Reductive Aminations

SubstrateEnzymeConversion (%)% ee
1-hydroxy-2-butanone (100 mM)Engineered SpAmDH (wh84)>99>99 (S)
4-hydroxy-2-butanone (50 mM)Engineered GsAmDH (mh174)>99>99 (R)
1-hydroxy-2-propanoneEngineered AmDH95>99 (S)

Strategy 4: Diastereoselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols like valinol or phenylalaninol, are among the most reliable and widely used for stereoselective synthesis.[13]

Causality and Mechanism: This strategy creates a chiral amino alcohol precursor via a diastereoselective aldol reaction. An N-acyl oxazolidinone is first prepared. Deprotonation with a suitable base (e.g., LDA or Bu₂BOTf/NEt₃) generates a stereochemically defined Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate. The subsequent reaction with an aldehyde proceeds through a highly ordered, chelated six-membered Zimmerman-Traxler transition state, leading to the formation of the syn-aldol adduct with excellent diastereoselectivity.[2][14] The newly formed β-hydroxy-α-substituted acyl oxazolidinone can then be reductively cleaved to afford the chiral amino alcohol.

Evans_Auxiliary Acyl_Auxiliary N-Acyl Evans Auxiliary Z_Enolate Z-Boron Enolate (Face is Blocked) Acyl_Auxiliary->Z_Enolate + Base Base Base (e.g., Bu₂BOTf/NEt₃) Base->Z_Enolate Aldol_Reaction Zimmerman-Traxler Transition State Z_Enolate->Aldol_Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol_Reaction Syn_Adduct Syn-Aldol Adduct Aldol_Reaction->Syn_Adduct Cleavage Reductive Cleavage (e.g., LiBH₄) Syn_Adduct->Cleavage Amino_Alcohol Chiral Amino Alcohol Cleavage->Amino_Alcohol Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Figure 5: Evans Auxiliary Aldol and Cleavage Sequence.

Protocol 5: Evans' Aldol Reaction and Reductive Cleavage

This two-part protocol describes the diastereoselective aldol reaction followed by the reductive removal of the auxiliary to yield the final amino alcohol.

Part A: Diastereoselective Aldol Reaction

  • Setup: Charge a flame-dried flask with the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.

  • Enolate Formation: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 equiv). Stir for 30-60 minutes at -78 °C.

  • Aldehyde Addition: Add the desired aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise. Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 2 hours.

  • Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR of the crude product. Purify by flash chromatography to isolate the major syn-diastereomer.

Part B: Reductive Cleavage of the Auxiliary

  • Setup: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Reduction: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise. The reaction is typically slow and may require warming to 0 °C or room temperature. Monitor by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup and Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The chiral amino alcohol product and the recovered chiral auxiliary can be separated by column chromatography.[15]

Table 5: Representative Evans' Auxiliary-Mediated Syntheses

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Cleavage ReagentFinal Product
N-propionylIsobutyraldehyde>99:1LiBH₄(2S,3R)-2-Amino-3,4-dimethyl-1-pentanol
N-acetylBenzaldehyde95:5LiAlH₄(1R,2S)-2-Amino-1-phenyl-1,3-propanediol
N-butyrylPropionaldehyde98:2NaBH₄/H₂O(2S,3R)-2-Amino-3-hydroxyhexan-1-ol

Conclusion

The enantioselective synthesis of chiral amino alcohols is a mature yet continually evolving field. The choice of a specific synthetic strategy depends on factors such as the desired stereochemistry, substrate availability, scalability, and the specific functional groups present in the target molecule. Catalytic asymmetric reductions offer high efficiency and atom economy for α-amino ketone substrates. The Sharpless aminohydroxylation provides direct access from olefins, while biocatalysis presents an environmentally benign and exceptionally selective alternative. For complex targets, the predictable diastereoselectivity offered by chiral auxiliaries remains an invaluable tool. The protocols and data presented in this guide serve as a practical starting point for researchers to implement these powerful methodologies in their own synthetic endeavors.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 799431. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Ducrot, L., Bennett, M., Caparco, A. A., Champion, J. A., Bommarius, A. S., Zaparucha, A., Grogan, G., & Vergne-Vaxelaire, C. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]

  • Puttamreddy, S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Process Research & Development. [Link]

  • Mure, M. (2010). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 13(5), 1052-1055. [Link]

  • Pàez, J. A., & Wills, M. (2019). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 24(21), 3843. [Link]

  • Narina, S. V., & Chen, C. (2008). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. Tetrahedron Letters, 49(35), 5171-5174. [Link]

  • Unknown Author. (2024). LDA|Lithium diisopropylamide|Evans chiral auxiliary|Grubbs-II(RCM)|LiBH4. YouTube. [Link]

  • Wu, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 23(15-16), 1145-1150. [Link]

  • O'Brien, P. (1998). The Sharpless Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 37(15), 2013-2015. [Link]

  • Ducrot, L., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Qin, Z., et al. (2022). The Reductive Amination of Carbonyl Compounds Using Native Amine Dehydrogenase from Laribacter hongkongensis. ResearchGate. [Link]

  • Wu, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. University of Liverpool Repository. [Link]

  • Jiang, Y., et al. (2022). Engineering the activity of amine dehydrogenase in the asymmetric reductive amination of hydroxyl ketones. Catalysis Science & Technology, 12(18), 5675-5682. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless Asymmetric Aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, 2733-2746. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Clayden, J., & Moran, W. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(38), 7721-7732. [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

  • D'hooghe, M., & De Kimpe, N. (2015). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. ResearchGate. [Link]

  • Larrow, J. F., & Rovis, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

Sources

Application

Application of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol as a pharmaceutical intermediate

This technical guide details the application, handling, and synthetic utility of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (CAS: 1213009-73-4), a high-value chiral building block used in the development of next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application, handling, and synthetic utility of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (CAS: 1213009-73-4), a high-value chiral building block used in the development of next-generation kinase inhibitors and HIF-2α antagonists.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC: (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol[1]

  • CAS: 1213009-73-4 (Free base) / 2828431-90-7 (Dihydrochloride)

  • Molecular Weight: 174.15 g/mol [2]

  • Key Motif: Chiral 1,2-amino alcohol fused to an electron-deficient heterocycle.

The "Fluorine Effect" in Medicinal Chemistry: This intermediate is not merely a linker; it is a physicochemical modulator .[3] The 3,5-difluoropyridine moiety offers distinct advantages over the traditional phenyl or non-fluorinated pyridine analogs often found in early-stage hits:

  • pKa Modulation: The two fluorine atoms inductively withdraw electron density, significantly lowering the basicity of the pyridine nitrogen. This reduces the risk of N-oxide formation (a metabolic liability) and improves oral bioavailability by altering the ionization profile in the gut.

  • Metabolic Stability: The C-F bonds at positions 3 and 5 block common sites of oxidative metabolism (CYP450-mediated hydroxylation), extending the drug's half-life (

    
    ).
    
  • Dipole Alignment: The specific orientation of the C-F dipoles can induce unique binding conformations in enzyme pockets (e.g., Kinase hinge regions) via non-covalent interactions orthogonal to the protein backbone.

Part 2: Synthetic Applications & Workflows

This scaffold is primarily employed in two high-value transformations: heterocyclization to form oxazolidinones (common in antibiotics and oncology) and amide coupling to generate peptidomimetics.

Workflow 1: Synthesis of Chiral Oxazolidinones

The 1,2-amino alcohol motif is the direct precursor to oxazolidin-2-ones, a pharmacophore present in drugs like Linezolid and Rivaroxaban.

Mechanism: The amino group attacks a carbonyl source (CDI, Phosgene, or Triphosgene) to form an isocyanate or activated carbamate intermediate, which subsequently undergoes intramolecular cyclization by the hydroxyl group.

Workflow 2: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "warhead" carrier. The chiral amine provides a vector for stereoselective attachment to a scaffold, while the difluoropyridine acts as the solvent-exposed "cap" or deep-pocket binder.

ApplicationWorkflow Start (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Reagent1 CDI / Triphosgene (Cyclization) Start->Reagent1 Path A Reagent2 Carboxylic Acid / HATU (Amide Coupling) Start->Reagent2 Path B Product1 Chiral Oxazolidinone (Antibacterial/Oncology Core) Reagent1->Product1 Product2 Amide Linker (Kinase Inhibitor Sidechain) Reagent2->Product2

Figure 1: Divergent synthetic utility of the amino-ethanol scaffold.

Part 3: Detailed Protocols

Protocol A: Quality Control (Chiral Purity Analysis)

Objective: Ensure Enantiomeric Excess (ee%) > 98%. The (S)-enantiomer is often considered an impurity that can lead to off-target toxicity.

Method: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this polar amine due to better peak shape and shorter run times.

  • Column: Chiralpak IC or IG (Amylose-based), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: CO2 (Supercritical)

    • B: Methanol + 0.1% Isopropylamine (IPA is critical to suppress tailing of the basic amine).

  • Gradient: Isocratic 15% B or Gradient 5-40% B over 5 mins.

  • Detection: UV @ 265 nm (Pyridine

    
     transition).[4]
    
  • Acceptance Criteria: Main peak > 98.0% area; Enantiomer < 0.5%.

Protocol B: Cyclization to Oxazolidinone (CDI Method)

Context: This method avoids the toxicity of phosgene and is scalable for GMP production.

Reagents:

  • Substrate: (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: THF (Anhydrous) or DCM

  • Base: DBU (0.1 eq - Catalytic)

Step-by-Step:

  • Dissolution: Charge the amino alcohol (10 g) into a reactor with anhydrous THF (100 mL). Cool to 0°C.[5]

  • Activation: Add CDI (11.2 g) portion-wise over 20 minutes. Caution: CO2 gas evolution.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT). If reaction stalls (monitored by TLC/LCMS), add catalytic DBU.

  • Heating: Heat to 50°C for 2 hours to drive the cyclization of the intermediate imidazole-carbamate.

  • Workup: Quench with 1M HCl (carefully, to pH 4). Extract with Ethyl Acetate.

  • Purification: Recrystallize from IPA/Heptane.

Protocol C: Amide Coupling (Kinase Inhibitor Synthesis)

Context: Coupling this sterically hindered, electron-deficient amine requires highly active coupling agents. Standard EDC/HOBt often fails.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU at 0°C and stir for 15 mins.

  • Addition: Add (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

  • Critical Workup Note: Pyridine derivatives can coordinate to metals. If using metal catalysis upstream, use a scavenger resin (e.g., QuadraPure) before this step.

  • Wash: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3.

Part 4: Handling & Storage Specifications

  • Hygroscopicity: The free base is moderately hygroscopic. The dihydrochloride salt is highly hygroscopic and deliquescent.

    • Recommendation: Handle in a humidity-controlled glovebox or weigh quickly. Store under Argon/Nitrogen.

  • Stability: Stable at -20°C for >2 years. Avoid prolonged exposure to strong light (pyridine ring degradation).

  • Safety: Fluorinated pyridines can be skin irritants.[5] Wear standard PPE.

Part 5: Synthesis Logic (Retrosynthesis)

For researchers needing to synthesize this intermediate de novo (e.g., for isotope labeling), the Ellman Auxiliary route is the gold standard for introducing chirality.

SynthesisRoute SM 3,5-Difluoropyridine-2-carboxaldehyde Imine Chiral Sulfinimine (Intermediate) SM->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Ti(OEt)4, THF Grignard TMS-CH2-MgCl or VinylMgBr (Followed by Ozonolysis) Imine->Grignard Diastereoselective Addition Deprotect Acid Hydrolysis (HCl/MeOH) Grignard->Deprotect Cleave Auxiliary Final (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Deprotect->Final

Figure 2: Retrosynthetic pathway via Ellman's Sulfinamide methodology.

References

  • ChemicalBook. (2025). 2-Amino-3,5-difluoropyridine and derivatives: Properties and Applications. Retrieved from

  • BLD Pharm. (2024). (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Product Specifications. Retrieved from

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (Review of fluorinated pyridine utility in drugs like Lemborexant). Retrieved from

  • BenchChem. (2024). 2-Amino-3,5-difluoropyridine: Synthesis and Biological Activity. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-3,5-difluoropyridine derivatives. Retrieved from

Sources

Method

The Strategic Synthesis of Advanced Antidepressants: A Technical Guide to Utilizing (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics for neuropsychiatric disorders has led to the development of sophisticated molecular entities with enhanced efficacy and sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics for neuropsychiatric disorders has led to the development of sophisticated molecular entities with enhanced efficacy and safety profiles. Among these, selective serotonin reuptake inhibitors (SSRIs) and multi-target reuptake inhibitors represent a cornerstone of treatment. The chiral intermediate, (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, has emerged as a critical building block in the synthesis of a new generation of these drugs, offering a pathway to complex molecular architectures with precise stereochemistry. This guide provides an in-depth exploration of the synthesis and application of this pivotal intermediate, with a focus on its role in the preparation of the investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), GSK372475.

Introduction: The Significance of Chiral Pyridylaminoethanols in CNS Drug Discovery

Chiral amino alcohols are privileged scaffolds in medicinal chemistry, frequently imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The incorporation of a pyridyl moiety, particularly one substituted with fluorine atoms, can significantly influence a molecule's metabolic stability, binding affinity, and blood-brain barrier permeability. The specific stereoisomer, (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, provides a synthetically versatile handle for the construction of complex molecules targeting central nervous system (CNS) receptors and transporters. Its utility is exemplified in the synthesis of GSK372475, a triple reuptake inhibitor that was investigated for the treatment of major depressive disorder and other conditions[1].

Part 1: Enantioselective Synthesis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

The asymmetric synthesis of this key intermediate is paramount to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Several strategies can be employed to achieve the desired (R)-enantiomer, primarily revolving around the asymmetric reduction of a prochiral ketone precursor or the chiral resolution of a racemic mixture.

Synthesis of the Prochiral Ketone Precursor: 2-Amino-1-(3,5-difluoropyridin-2-yl)ethanone

The synthesis of the ketone precursor begins with the commercially available 2-amino-3,5-difluoropyridine.

A 2-Amino-3,5-difluoropyridine B 2-Bromo-3,5-difluoropyridine A->B  NaNO2, HBr   C 2-Lithio-3,5-difluoropyridine B->C  n-BuLi, THF, -78 °C   D 2-(N,O-Dimethylhydroxylaminocarbonyl)-3,5-difluoropyridine (Weinreb Amide) C->D  N,O-Dimethylhydroxylamine  hydrochloride, THF   E 2-Amino-1-(3,5-difluoropyridin-2-yl)ethanone D->E  MeLi or MeMgBr,  THF, -78 °C to rt  

Caption: Synthesis of the prochiral ketone precursor.

Protocol 1: Synthesis of 2-Amino-1-(3,5-difluoropyridin-2-yl)ethanone

  • Diazotization and Bromination: 2-Amino-3,5-difluoropyridine is converted to 2-bromo-3,5-difluoropyridine via a Sandmeyer-type reaction.

  • Lithiation: The 2-bromo-3,5-difluoropyridine undergoes lithium-halogen exchange at low temperature (-78 °C) using n-butyllithium to generate the highly reactive 2-lithio-3,5-difluoropyridine.

  • Weinreb Amide Formation: The organolithium species is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. This intermediate is particularly useful as it is less prone to over-addition of organometallic reagents compared to esters or acid chlorides.

  • Ketone Formation: Finally, the Weinreb amide is treated with a methyl organometallic reagent (e.g., methyllithium or methylmagnesium bromide) to yield the desired prochiral ketone, 2-amino-1-(3,5-difluoropyridin-2-yl)ethanone.

Asymmetric Reduction to (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

The enantioselective reduction of the prochiral ketone is the critical step in establishing the (R)-stereocenter. This is typically achieved using a chiral reducing agent or a catalytic asymmetric reduction system.

cluster_0 Asymmetric Reduction Methods ProchiralKetone 2-Amino-1-(3,5-difluoropyridin-2-yl)ethanone ChiralAlcohol (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol ProchiralKetone->ChiralAlcohol  Enantioselective  Reduction   CBS Corey-Bakshi-Shibata (CBS) Reduction (e.g., (R)-Me-CBS, BH3·SMe2) Noyori Noyori Asymmetric Hydrogenation (e.g., Ru(II)-chiral diphosphine/diamine catalyst, H2)

Caption: Key enantioselective reduction strategies.

Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.

  • Catalyst Preparation: The (R)-Me-CBS catalyst is either purchased or prepared in situ from (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][3][4]oxazaborole and a borane source.

  • Reduction: The prochiral ketone, 2-amino-1-(3,5-difluoropyridin-2-yl)ethanone, is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

  • A solution of the CBS catalyst (typically 5-10 mol%) is added, followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex, BH3·SMe2) at a controlled low temperature (e.g., 0 °C to -20 °C).

  • Work-up: The reaction is quenched by the careful addition of methanol, and the product is isolated and purified by standard techniques such as column chromatography.

Table 1: Comparison of Asymmetric Reduction Methods

MethodChiral Catalyst/ReagentTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
CBS Reduction Chiral Oxazaborolidine>95%High enantioselectivity, predictable stereochemistry, commercially available catalysts.Stoichiometric use of borane, moisture sensitive reagents.
Noyori Hydrogenation Ru(II)-chiral diphosphine/diamine>98%High catalytic efficiency, high enantioselectivity, uses molecular hydrogen.Requires high-pressure hydrogenation equipment, catalyst can be expensive.

Part 2: Application in the Synthesis of GSK372475

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol serves as a key building block in the synthesis of the investigational SNDRI, GSK372475. The synthesis involves the coupling of this chiral amino alcohol with a suitable aromatic partner, followed by further functionalization.

While the precise, publicly disclosed synthetic route for GSK372475 is proprietary, a plausible synthetic disconnection approach highlights the importance of the title intermediate. The core structure of many SNDRIs involves a central chiral amino alcohol linker connecting two distinct aromatic moieties.

cluster_1 Retrosynthetic Analysis GSK372475 GSK372475 (Target Molecule) IntermediateA (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol GSK372475->IntermediateA  Key Disconnection   IntermediateB Aryl Halide/Boronic Acid (e.g., 4-substituted benzyl bromide) GSK372475->IntermediateB  Key Disconnection  

Caption: Retrosynthetic analysis of a potential route to GSK372475.

Protocol 3: N-Alkylation of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (Illustrative)

This protocol illustrates a general method for the coupling of the chiral amino alcohol with a benzylic electrophile, a common step in the synthesis of related compounds.

  • Protection of the Amino Group (Optional but Recommended): The primary amine of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent N,N-dialkylation and other side reactions.

  • Deprotonation of the Alcohol: The protected amino alcohol is dissolved in a suitable aprotic solvent (e.g., THF, DMF) and treated with a base (e.g., NaH, K2CO3) to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Nucleophilic Substitution: The appropriate benzyl halide (e.g., 4-substituted benzyl bromide) is added to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the desired N-alkylated product.

Conclusion and Future Perspectives

The enantioselective synthesis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a critical enabling technology for the development of novel CNS-active compounds. Its successful application in the synthesis of complex molecules like GSK372475 underscores the importance of robust and scalable methods for producing chiral intermediates. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the asymmetric synthesis of this and related building blocks, as well as their application in the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • GlaxoSmithKline. (2009). A Study to Evaluate the Efficacy, Safety, and Tolerability of GSK372475 in Adult Outpatients With Major Depressive Disorder. ClinicalTrials.gov. [Link]

  • Wikipedia. (2023). List of investigational substance-related disorder drugs. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.

Sources

Application

Application Note: A Validated Chiral HPLC Method for Purity Analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of enantiomers of (R)-2-Amino-2-(3,5-difluoropyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of enantiomers of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, notably kinase inhibitors.[1] The developed method utilizes a chiral stationary phase to achieve efficient separation of the (R) and potential (S) enantiomers, alongside any related impurities. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a research and quality control environment.[2][3][4]

Introduction

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a key building block in the synthesis of various biologically active molecules. Its specific stereochemistry is often crucial for the desired pharmacological activity and efficacy of the final drug product, making the control of its enantiomeric purity a critical quality attribute.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6][7][8] The development of a reliable HPLC method is therefore essential for ensuring the quality of this important intermediate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for the purity analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. The causality behind the selection of chromatographic parameters is explained, and a detailed protocol for method validation is provided to establish the trustworthiness of the results.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of the analyte is fundamental to developing a successful HPLC method. (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol contains a chiral center, an amino group, a hydroxyl group, and a difluoropyridine ring. The presence of the pyridine ring and its substituents suggests UV absorbance, which is a key characteristic for detection. A similar compound, 2-amino-3,5-dibromopyridine, exhibits a maximum absorption (λmax) around 255 nm, while another related structure shows a π→π* transition with a λmax at 265 nm.[9] This information guides the selection of an appropriate detection wavelength. The basic nature of the amino group and the overall polarity of the molecule will influence its retention behavior on different stationary phases.

HPLC Method Development and Rationale

The primary objective of this method is to separate the (R)-enantiomer from its potential (S)-enantiomer and any other process-related impurities or degradation products. A chiral stationary phase (CSP) is therefore the logical choice for the analytical column.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Chiral Stationary Phase (e.g., Daicel CHIRALPAK® immobilized polysaccharide-based CSP)CSPs are specifically designed for the separation of enantiomers. Immobilized polysaccharide-based columns offer broad applicability and robustness.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple, LC-MS compatible mobile phase. The acidic modifier helps to protonate the basic amino group, leading to better peak shape and retention on reversed-phase and some chiral columns. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% BA gradient elution is employed to ensure the elution of compounds with a wider range of polarities, from the polar starting materials to potentially more non-polar impurities, within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25 °CMaintaining a constant column temperature is crucial for reproducible retention times and selectivity in chiral separations.
Detection Wavelength 260 nmBased on the UV absorbance characteristics of similar pyridine-containing compounds, this wavelength is expected to provide good sensitivity for the analyte and its related substances.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The peak for (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol should be well-resolved from its enantiomer and any known impurities. Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range 80% to 120% of the nominal concentration for assay and the reporting threshold to 120% for impurities.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 3.0% for analyses performed on different days by different analysts.
Robustness No significant change in system suitability parameters when small, deliberate variations are made to the method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%).

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the standard stock solution to 10.0 mL with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability

Before starting the analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the main peak is ≤ 2.0.

  • Theoretical plates for the main peak are ≥ 2000.

  • Resolution between the (R) and (S) enantiomer peaks is ≥ 1.5.

  • RSD for the peak area of six replicate injections is ≤ 2.0%.

Workflow Diagrams

Purity Analysis Workflow

PurityAnalysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol.

Method Validation Logic Flow

MethodValidation cluster_params Validation Parameters start Method Development Complete specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision robustness Robustness start->robustness execute Execute Validation Experiments specificity->execute linearity->execute accuracy->execute precision->execute robustness->execute evaluate Evaluate Data Against Acceptance Criteria execute->evaluate end Method Validated evaluate->end Pass fail Method Optimization Required evaluate->fail Fail fail->start

Caption: Logical flow for the validation of the analytical method.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. This method is suitable for its intended use in quality control and research environments to ensure the enantiomeric purity and overall quality of this important pharmaceutical intermediate. The provided protocols and validation framework offer a comprehensive guide for implementation.

References

  • MySkinRecipes. (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride. Available from: [Link].

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link].

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link].

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Taylor & Francis eBooks. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available from: [Link].

  • Phenomenex. Chiral HPLC Separations. Available from: [Link].

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link].

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link].

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link].

  • ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link].

  • PubMed. High perfomance liquid chromatography in pharmaceutical analyses. Available from: [Link].

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link].

  • ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link].

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available from: [Link].

  • ResearchGate. Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Available from: [Link].

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link].

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link].

  • Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Available from: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link].

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link].

Sources

Method

Derivatization of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol for GC-MS Analysis

Application Note: AN-GCMS-2026-01 Executive Summary The analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (hereafter referred to as Analyte A ) by Gas Chromatography-Mass Spectrometry (GC-MS) presents significa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-01

Executive Summary

The analysis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (hereafter referred to as Analyte A ) by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to the molecule's high polarity, capacity for hydrogen bonding, and steric hindrance caused by the ortho-fluorine substitution on the pyridine ring. Direct injection results in poor peak shape, adsorption in the inlet liner, and low sensitivity.

This Application Note details a robust protocol for the Trimethylsilylation (TMS) of Analyte A using BSTFA + 1% TMCS . This method converts the polar amine and hydroxyl groups into volatile, thermally stable TMS ethers/amines, enabling high-resolution chromatography and sensitive mass spectral detection. We also discuss the critical impact of steric hindrance on reaction kinetics and provide a self-validating quality control workflow.

Chemical Profile & Analytical Challenge

Analyte A: (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
  • Key Functional Groups:

    • Primary Alcohol (-CH

      
      OH):  High polarity, H-bond donor/acceptor.
      
    • Benzylic-like Amine (-CH(NH

      
      )-):  Basic, H-bond donor.
      
    • Difluoropyridine Ring: The fluorine at the 3-position is sterically bulky and electronically withdrawing, located ortho to the chiral center.

The Challenge: Standard silylation protocols often fail for this molecule because the 3-Fluoro substituent creates a "steric pocket" around the amine group, slowing down the nucleophilic attack on the silylating reagent. Furthermore, the basic pyridine nitrogen can induce catalytic degradation of the column stationary phase if not properly shielded or separated.

Experimental Protocol: Two-Step Silylation

We recommend Silylation over Acylation for this application due to the superior stability of TMS-ethers for primary alcohols and the distinct fragmentation patterns useful for structural confirmation.

3.1 Reagents & Materials[1][2][3][4][5]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

    • Role: BSTFA is the silyl donor; TMCS acts as a catalyst to silylate the hindered amine.

  • Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate.

    • Note: Avoid using Pyridine as a solvent if possible, as it may co-elute with the pyridine-based analyte or cause excessive tailing.

  • Internal Standard (IS): Fluoranthene or Acenaphthene-d10 (100 µg/mL in ACN).

3.2 Step-by-Step Derivatization Workflow
  • Sample Preparation: Weigh 1.0 mg of Analyte A into a 2 mL GC autosampler vial (amber glass recommended).

  • Solubilization: Add 500 µL of Anhydrous Acetonitrile. Vortex for 30 seconds to ensure complete dissolution.

  • Internal Standard: Add 50 µL of the Internal Standard solution.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Critical: The molar excess of BSTFA must be at least 10:1 relative to the active hydrogens.

  • Reaction (The Kinetic Step): Cap the vial tightly with a PTFE-lined crimp cap. Incubate at 70°C for 45 minutes.

    • Why Heat? Room temperature reaction will silylate the alcohol quickly but may leave the hindered amine partially underivatized, leading to split peaks (mono- vs. di-TMS). Heat drives the reaction to completion (Di-TMS).

  • Cooling: Allow the vial to cool to room temperature (approx. 15 mins).

  • Injection: Inject 1 µL directly into the GC-MS.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and reaction workflow, ensuring the correct handling of the hindered amine.

DerivatizationWorkflow Start Start: Analyte A Sample CheckSolubility Dissolve in ACN Start->CheckSolubility AddReagent Add BSTFA + 1% TMCS CheckSolubility->AddReagent Decision Is Amine Hindered? AddReagent->Decision PathStandard Room Temp (25°C) Decision->PathStandard No (Standard) PathHeat Heat (70°C, 45 min) Decision->PathHeat Yes (Analyte A) ResultMono Result: Mixture of Mono-TMS & Di-TMS (Poor Quant) PathStandard->ResultMono ResultDi Result: Complete Di-TMS Derivative (Optimal) PathHeat->ResultDi Analysis GC-MS Analysis ResultMono->Analysis Avoid ResultDi->Analysis

Figure 1: Derivatization workflow emphasizing the thermal requirement for hindered amines.

GC-MS Method Parameters

To ensure reproducibility, configure the instrument as follows:

ParameterSettingRationale
Inlet Split (20:1) @ 260°CHigh split prevents column overload; high temp ensures rapid volatilization of the derivative.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)Standard non-polar phase ideal for TMS derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency flow rate.
Oven Program 80°C (1 min)

20°C/min

280°C (5 min)
Rapid ramp prevents peak broadening; high final temp elutes heavy byproducts.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source EI (70 eV) @ 230°CStandard ionization for library matching.
Scan Range 50–500 m/zCovers the molecular ion and key fragments.
Results & Discussion
6.1 Reaction Mechanism

The reaction proceeds in two stages. First, the primary alcohol (-OH) is silylated rapidly. Second, the hindered secondary amine (-NH-) is silylated.

Reaction Equation:



6.2 Mass Spectral Interpretation

The Di-TMS derivative of Analyte A will exhibit a specific fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ):  Expected at MW + 144 Da (addition of 2 TMS groups, loss of 2 H).
    
  • Base Peak (Alpha-Cleavage): The bond between the chiral carbon and the methylene carbon is weak.

    • Fragment 1:

      
      
      
      
      
      m/z 103 . This is the diagnostic peak for primary alcohol TMS ethers.
    • Fragment 2:

      
      
      
      
      
      This fragment contains the difluoropyridine ring and will shift based on the specific isotope pattern of the pyridine.
Validation & Troubleshooting
7.1 Self-Validating System

To ensure the method is working correctly, monitor the Mono-TMS vs. Di-TMS ratio .

  • Pass: Single sharp peak for Di-TMS.

  • Fail: Two peaks or a tailing peak indicating the Mono-TMS intermediate (amine not derivatized).

    • Correction: Increase reaction time or temperature. Check reagents for moisture.[6][7]

7.2 Common Issues
  • Moisture Contamination: BSTFA hydrolyzes instantly in water.

    • Symptom:[3][5][8][9][10][11] Appearance of peaks for Trimethylsilanol (TMS-OH) or Hexamethyldisiloxane (HMDS) and loss of analyte signal.

    • Fix: Use fresh ampoules of BSTFA. Dry ACN over molecular sieves.

  • Incomplete Derivatization:

    • Symptom:[3][5][8][9][10] Broad tailing peaks.

    • Fix: Add 10% Pyridine to the reaction mixture to act as an acid scavenger (HCl scavenger from TMCS), though this is a secondary resort due to solvent tailing.

References
  • Agilent Technologies. (2020).[1] Agilent Approaches for Amino Acid Analysis: Derivatization Strategies. Retrieved January 29, 2026, from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Foundational text on silylation mechanisms).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Application

Application Note: Leveraging (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol in CNS Drug Discovery

Abstract This guide details the application of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (CAS: 2171169-12-1) as a privileged building block for developing Central Nervous System (CNS) active agents. While widely re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (CAS: 2171169-12-1) as a privileged building block for developing Central Nervous System (CNS) active agents. While widely recognized as the chiral headgroup of the oral GLP-1 receptor agonist Danuglipron (PF-06882961) , this moiety offers unique physicochemical properties—specifically pKa modulation and lipophilicity enhancement—that are critical for crossing the Blood-Brain Barrier (BBB). This note provides rationale, synthetic coupling protocols, and validation workflows for researchers aiming to target neurodegenerative pathways (Alzheimer’s, Parkinson’s) via small molecule GPCR modulation.

Part 1: Strategic Importance & Mechanism

The "Fluorine Effect" on CNS Permeability

The primary challenge in CNS drug development is balancing potency with BBB penetration. Standard 2-aminopyridine scaffolds often possess a pKa ~6.8–7.0, leading to significant protonation at physiological pH (7.4). Cationic species generally have poor passive membrane permeability.

The (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol fragment solves this via the electron-withdrawing effect of the fluorine atoms at positions 3 and 5.

  • pKa Modulation: The fluorines dramatically lower the pKa of the pyridine nitrogen (typically to < 4.0). This ensures the molecule remains neutral at physiological pH.

  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), facilitating passive diffusion across the endothelial cells of the BBB.
    
  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism (CYP450), prolonging half-life in the brain.

Pathway Visualization

The following diagram illustrates how this specific scaffold translates chemical structure into clinical neuroprotective potential.

CNS_Pathway Scaffold (R)-2-Amino-2- (3,5-difluoropyridin-2-yl)ethanol Prop1 pKa Reduction (Neutral at pH 7.4) Scaffold->Prop1 3,5-Difluoro subst. Prop2 Increased Lipophilicity (LogD) Scaffold->Prop2 Mech Passive Diffusion across BBB Prop1->Mech Reduced ion trapping Prop2->Mech Target CNS GLP-1R Activation Mech->Target Target Engagement Outcome1 Neuroprotection (Reduced Inflammation) Target->Outcome1 Outcome2 Synaptic Plasticity (Memory Improvement) Target->Outcome2

Figure 1: Mechanistic logic flow linking the fluorinated pyridine scaffold to CNS therapeutic outcomes.

Part 2: Synthetic Protocols

Handling and Storage
  • Appearance: White to off-white solid.

  • Chirality: The (R)-enantiomer is crucial for binding Class B GPCRs (like GLP-1R). Enantiomeric excess (ee) must be >99% to avoid off-target effects.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Protocol: Amide Coupling to Core Scaffold

This protocol describes coupling the chiral amine to a carboxylic acid core (e.g., a benzimidazole derivative, common in GLP-1 agonists) using HATU. This method preserves the chiral center.

Reagents:

  • (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (1.0 equiv)

  • Carboxylic Acid Core (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Core in anhydrous DMF (concentration ~0.1 M) under Nitrogen.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester. Note: Pre-activation prevents racemization.

  • Coupling: Add (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (dissolved in minimal DMF) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the acid.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

    • QC Check: Verify retention of chirality using Chiral HPLC (e.g., Chiralpak AD-H column).

Part 3: Validation & Testing

In Vitro BBB Permeability (PAMPA-BBB)

Before animal testing, the permeability must be validated using a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB.

Assay Conditions:

  • Membrane: Porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Buffer: PBS (pH 7.4).

  • Acceptor Buffer: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature, humidity chamber.

Data Analysis: Calculate the effective permeability (


) using the equation:


Target Values:

Compound Class

(

cm/s)
Interpretation
High CNS Penetration > 4.0Excellent candidate
Moderate 2.0 – 4.0Likely crosses BBB
Low/Impermeable < 2.0Poor candidate
Control (Verapamil)~ 16.0High Permeability Control
Control (Theophylline)~ 0.1Low Permeability Control
Functional Potency: cAMP Accumulation Assay

To confirm the scaffold maintains efficacy at the GLP-1 receptor (or target GPCR) in a neuronal context.

Cell Line: SH-SY5Y (neuroblastoma) stably transfected with human GLP-1R.

Workflow:

  • Seeding: Plate 10,000 cells/well in 384-well plates.

  • Treatment: Incubate with compound (serial dilution, 1 pM to 10 µM) + IBMX (phosphodiesterase inhibitor) for 30 mins.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Readout: Measure FRET signal. Calculate EC50.[1]

    • Success Criterion: EC50 < 50 nM (comparable to native GLP-1).

Experimental Workflow Diagram

The following diagram outlines the iterative cycle from synthesis to validation.

Workflow Start Start: (R)-2-Amino-2- (3,5-difluoropyridin-2-yl)ethanol Step1 Step 1: HATU Coupling to Core Scaffold Start->Step1 Decision1 QC: Chiral HPLC (ee > 99%?) Step1->Decision1 Decision1->Step1 No (Repurify) Step2 Step 2: PAMPA-BBB Assay (Permeability Check) Decision1->Step2 Yes Decision2 Pe > 4.0 x 10^-6 cm/s? Step2->Decision2 Step3 Step 3: cAMP Functional Assay (Neuronal Cell Line) Decision2->Step3 Yes Fail Redesign Core / Linker Decision2->Fail No End Lead Candidate for In Vivo CNS Study Step3->End Fail->Step1

Figure 2: Iterative development workflow for CNS-targeted small molecules.

References

  • Griffith, D. A., et al. (2022).[1][2] Discovery of the Orally Bioavailable, Small-Molecule, GLP-1R Agonist PF-06882961 (Danuglipron).[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 65(12), 8208–8226.[3] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Holscher, C. (2014). Central effects of GLP-1: new opportunities for treatments of neurodegenerative diseases.[9] Journal of Endocrinology, 221(1), T31–T41. [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

Sources

Method

Application Notes and Protocols: A Senior Application Scientist's Guide to the Hofmann Rearrangement of 3,5-Difluoro-2-Pyridinecarboxamide

Introduction: Strategic Importance of the Hofmann Rearrangement in Fluorinated Pyridine Synthesis The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Hofmann Rearrangement in Fluorinated Pyridine Synthesis

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, aminopyridines, particularly those bearing fluorine substituents, are privileged scaffolds in a multitude of pharmacologically active agents. The fluorine atoms can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity, making them highly desirable in medicinal chemistry.

The Hofmann rearrangement offers a classic yet powerful method for the synthesis of primary amines from primary amides, with the notable feature of shortening the carbon chain by one atom. This reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1] This application note provides a detailed experimental procedure for the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide to yield 2-amino-3,5-difluoropyridine, a valuable building block in pharmaceutical research.[2] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol, discuss safety considerations, and offer insights into potential challenges.

Reaction Scheme and Mechanism

The overall transformation is as follows:

3,5-Difluoro-2-pyridinecarboxamide → 2-Amino-3,5-difluoropyridine

The Hofmann rearrangement is a multi-step process initiated by the deprotonation of the primary amide by a strong base. The resulting anion then reacts with a halogen source to form an N-haloamide. Subsequent deprotonation generates an unstable anion that rearranges, with the pyridine ring migrating to the nitrogen atom and concomitant loss of the halide ion, to form an isocyanate intermediate. Finally, hydrolysis of the isocyanate yields the desired primary amine and carbon dioxide.[3]

Experimental Protocol

This protocol is adapted from a procedure outlined in patent literature, demonstrating a robust and scalable method for the synthesis of 2-amino-3,5-difluoropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3,5-Difluoro-2-pyridinecarboxamide≥98%Commercially AvailableStarting material
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableStrong base
Sodium Hypochlorite (NaOCl)10 wt. % aq. solutionCommercially AvailableOxidizing agent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent
Brine (saturated aq. NaCl)Prepared in-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent
Methyl tert-butyl ether (MTBE)ACS GradeCommercially AvailableDilution solvent
Hydrochloric Acid (HCl)4M solution in 1,4-dioxaneCommercially AvailableFor salt formation
Deionized Water
Equipment
  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Detailed Procedure
  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (35.2 g, 0.88 mol) in deionized water (740 mL).

  • Addition of Reagents: To the stirred sodium hydroxide solution, add aqueous sodium hypochlorite (10 wt. %, 272 mL, 0.44 mol) followed by 3,5-difluoro-2-pyridinecarboxamide (74 g, 0.44 mol).

  • Initial Reaction: Stir the resulting mixture at ambient temperature for 17 hours.

  • Heating: Increase the temperature of the reaction mixture to 65 °C and continue stirring for an additional 4 hours.

  • Work-up - Extraction: After cooling the reaction mixture to ambient temperature, add ethyl acetate (1.6 L) and stir vigorously for 10 minutes. Allow the layers to separate in a separatory funnel.

  • Washing and Drying: Collect the organic layer and wash it with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Carefully concentrate the dried organic layer by rotary evaporation to a volume of approximately 250 mL.

  • Product Precipitation (as Hydrochloride Salt): Dilute the concentrated solution with methyl tert-butyl ether (750 mL). While stirring, add a 4M solution of hydrochloric acid in 1,4-dioxane (115 mL, 0.46 mol).

  • Isolation: A suspension will form. Stir this suspension at ambient temperature for 30 minutes. Collect the solid product by vacuum filtration, wash with a small amount of cold methyl tert-butyl ether, and dry under reduced pressure to afford 3,5-difluoropyridin-2-aminium chloride.

Expected Yield and Purity

This procedure is reported to yield approximately 65.5 g (89%) of 3,5-difluoropyridin-2-aminium chloride with a purity of ≥98%.

Data Presentation

Table 1: Quantitative Data for the Hofmann Rearrangement

ParameterValue
Starting Material Mass74 g
Moles of Starting Material0.44 mol
Moles of Sodium Hydroxide0.88 mol (2 eq)
Moles of Sodium Hypochlorite0.44 mol (1 eq)
Reaction Time (ambient)17 hours
Reaction Temperature (heating)65 °C
Reaction Time (heating)4 hours
Expected Product Mass (HCl salt)~65.5 g
Expected Yield~89%

Visualization of the Workflow

Hofmann_Rearrangement_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve NaOH in Water B 2. Add NaOCl and Amide A->B Form reaction mixture C 3. Stir at Ambient Temperature (17h) B->C Initial reaction D 4. Heat to 65°C (4h) C->D Complete reaction E 5. Cool and Extract with EtOAc D->E Proceed to work-up F 6. Wash with Brine & Dry (MgSO4) E->F Purify organic phase G 7. Concentrate via Rotovap F->G Remove solvent H 8. Precipitate with MTBE/HCl G->H Form HCl salt I 9. Filter and Dry Product H->I Isolate solid

Caption: Experimental workflow for the Hofmann rearrangement.

Mechanistic Insights

The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen in the starting material can influence the reactivity of the amide. However, the strong basic conditions facilitate the necessary deprotonations for the reaction to proceed. The rearrangement step is concerted, with the pyridine ring migrating to the electron-deficient nitrogen as the bromide ion departs.[4]

Hofmann_Mechanism Amide 3,5-Difluoro-2-pyridinecarboxamide Anion1 Amide Anion Amide->Anion1 + OH- N_Bromoamide N-Bromoamide Intermediate Anion1->N_Bromoamide + Br+ (from NaOCl) Anion2 N-Bromoamide Anion N_Bromoamide->Anion2 + OH- Isocyanate Isocyanate Intermediate Anion2->Isocyanate Rearrangement (-Br-) Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid + H2O Amine 2-Amino-3,5-difluoropyridine Carbamic_Acid->Amine - CO2

Caption: Simplified mechanism of the Hofmann rearrangement.

Safety and Handling

Chemical Hazards:

  • Sodium Hydroxide (NaOH): A corrosive solid and solution that can cause severe burns to skin and eyes.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hypochlorite (NaOCl): A corrosive and oxidizing solution. Contact with acids can release toxic chlorine gas. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS) (Alternative Reagent): A lachrymator and corrosive solid. It is also an oxidizing agent. Handle in a well-ventilated fume hood with appropriate PPE.

  • Sodium Methoxide (NaOMe) (Alternative Reagent): A flammable and corrosive solid that reacts violently with water.[6] Handle under anhydrous conditions.

  • Isocyanate Intermediate: Isocyanates are highly reactive and toxic compounds that can cause respiratory sensitization and asthma.[4] Although not isolated in this procedure, it is formed in situ. Therefore, the reaction should be conducted in a well-ventilated fume hood.

Procedural Precautions:

  • The reaction is exothermic, especially during the addition of reagents and neutralization steps. Ensure adequate cooling and temperature control.

  • Work in a well-ventilated fume hood to avoid inhalation of any volatile or aerosolized reagents or intermediates.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the sodium hypochlorite solution is fresh and has the correct concentration. The reaction is sensitive to the quality of the oxidizing agent.

  • Low Yield: Low yields can result from side reactions or incomplete extraction. Ensure thorough extraction with ethyl acetate. The formation of the hydrochloride salt is crucial for efficient precipitation and isolation.

  • Purification: The final product is isolated as the hydrochloride salt, which is typically a crystalline solid and can be further purified by recrystallization if necessary. To obtain the free amine, a basic work-up would be required, followed by extraction and purification, potentially by column chromatography or sublimation.[5]

Alternative Reagents

While this protocol utilizes sodium hypochlorite, the Hofmann rearrangement can be carried out with other halogenating agents. A common alternative is the use of N-bromosuccinimide (NBS) in the presence of a strong base like sodium methoxide in methanol.[7] This can be advantageous in cases where the starting material has poor solubility in aqueous media. The use of methanolic conditions can also lead to the formation of a carbamate intermediate, which can then be hydrolyzed to the amine in a separate step.[7]

Conclusion

The Hofmann rearrangement provides an effective and reliable method for the synthesis of 2-amino-3,5-difluoropyridine from its corresponding carboxamide. This application note has detailed a robust experimental protocol, including reaction conditions, work-up, and safety considerations. By understanding the underlying mechanism and potential challenges, researchers can confidently apply this important transformation in their synthetic endeavors, contributing to the advancement of pharmaceutical and materials science.

References

  • Hofmann Rearrangement. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application. (n.d.). Chemistry Learner. Retrieved January 29, 2026, from [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved January 29, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • How Hofmann Rearrangement forms Amine from Amide?! (2022, August 4). YouTube. Retrieved January 29, 2026, from [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. (2016). Synthesis, 48(10), 1550-1560.
  • Guide to Handling Isocyanates. (2020, July). Safe Work Australia. Retrieved January 29, 2026, from [Link]

  • Sciencemadness Discussion Board - Hofmann rearrangement. (2012, March 15). Retrieved January 29, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry, 211(1), 17-22.
  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated 2-Aminopyridines

Welcome to the technical support center for the synthesis of fluorinated 2-aminopyridines. This valuable structural motif is prevalent in pharmaceuticals and agrochemicals, yet its synthesis presents distinct challenges....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated 2-aminopyridines. This valuable structural motif is prevalent in pharmaceuticals and agrochemicals, yet its synthesis presents distinct challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate your synthetic challenges.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of fluorinated 2-aminopyridines. Each problem is broken down by observable symptoms, probable causes, and actionable solutions.

Issue 1: Poor Regioselectivity in Direct C-H Fluorination

Symptoms:

  • You are attempting a direct C-H fluorination on a 2-aminopyridine substrate and obtain a mixture of isomers (e.g., C3, C4, C5-fluorinated).

  • The desired isomer is the minor product, or the mixture is difficult to separate.

Probable Causes:

  • Electronic Ambiguity: The directing effects of the amino group (ortho-, para-directing) and the pyridine nitrogen (meta-directing with respect to electrophiles) are competing, leading to a loss of selectivity.

  • Steric Hindrance: Bulky substituents on the ring or the amino group can obstruct access to the electronically favored position, leading to fluorination at a less hindered site.

  • Reaction Mechanism: The specific fluorinating agent and conditions can favor different mechanistic pathways (e.g., electrophilic aromatic substitution vs. radical). For example, Selectfluor® can promote radical processes under certain conditions, which may exhibit different regioselectivity.[3]

Suggested Solutions:

  • Protect the Amino Group: Converting the -NH₂ group to a less activating, more sterically demanding group like an amide (e.g., acetamide, pivalamide) or a carbamate can temper its directing strength and block the C3 position, potentially favoring C5 fluorination.

  • Utilize a Directing Group Strategy: Employing a removable directing group that forces the reaction at a specific position is a powerful strategy. While less common for direct fluorination, this principle is well-established in other C-H functionalizations.

  • Change the Fluorinating Agent: The choice of fluorinating agent is critical.

    • For C3-Fluorination: A method using Zincke imine intermediates has shown high regioselectivity for the C3 position.[4]

    • For C2-Fluorination (adjacent to N): While your starting material is a 2-aminopyridine, related methods show that reagents like silver(II) fluoride (AgF₂) can exhibit exclusive selectivity for fluorination adjacent to the ring nitrogen in pyridines.[2][5] This suggests that methods favoring coordination to the pyridine nitrogen can be highly selective.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and additives. Non-polar solvents may favor different selectivities compared to polar aprotic solvents like acetonitrile or DMF.

Workflow for Tackling Poor Regioselectivity

Caption: Decision workflow for troubleshooting regioselectivity.

Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • You are reacting a di-halopyridine with an amine source (or a 2-halopyridine with a fluoride source) and observe mostly unreacted starting material.

  • TLC/LC-MS analysis shows product formation, but the isolated yield is consistently low.

Probable Causes:

  • Poor Leaving Group: While fluorine is highly electronegative, making the attached carbon electrophilic, its strength as a leaving group in SNAr is context-dependent.[6] For introducing an amino group, a better leaving group like chlorine or bromine on the pyridine ring is often more effective.

  • Deactivated Ring System: Electron-donating groups (EDGs) on the pyridine ring, other than the amino group being installed, can deactivate the ring towards nucleophilic attack.

  • Insufficient Temperature: SNAr reactions on heteroaromatics often require significant thermal energy to overcome the activation barrier associated with disrupting aromaticity in the Meisenheimer intermediate.[7]

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial for activating the nucleophile and stabilizing the charged intermediate.[6]

Suggested Solutions:

  • Re-evaluate Your Leaving Group: If you are trying to displace a fluoride to install an amine, consider starting with the analogous 2-chloropyridine or 2-bromopyridine. If you are installing fluoride, ensure the leaving group is sufficiently activated (e.g., a nitro group in the ortho or para position).[7]

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can often dramatically shorten reaction times and improve yields. High temperatures can often drive sluggish SNAr reactions.[7]

  • Optimize Solvent and Base:

    • Solvents: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base but poorly solvate the nucleophile, increasing its reactivity.[6]

    • Bases: For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often used to neutralize the generated H-X. For fluoride nucleophiles (e.g., KF, CsF), ensure the salt is anhydrous. Spray-dried KF is often more effective.

  • Use a Phase-Transfer Catalyst: For reactions with fluoride salts, a phase-transfer catalyst like Kryptofix [2.2.2] (K222) or tetrabutylammonium bromide (TBAB) can be used to shuttle the fluoride anion into the organic phase, increasing its effective concentration and reactivity.

Example Protocol: Fluoride Installation via SNAr

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the 2-chloro-X-substituted-pyridine (1.0 equiv), spray-dried potassium fluoride (2.0-3.0 equiv), and Kryptofix [2.2.2] (0.1 equiv).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 120-160 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Issue 3: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • You are performing a Buchwald-Hartwig amination to form the 2-aminopyridine scaffold, but the reaction stalls before completion.

  • The reaction works for simple substrates but fails for more complex or functionalized ones.

Probable Causes:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring is a strong ligand for palladium. It can coordinate to the catalytic center, inhibiting its ability to participate in the catalytic cycle.[8] The exocyclic amino group can also form stable chelate complexes with the metal.[9][10]

  • Improper Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating reductive elimination. An inappropriate ligand may not be bulky or electron-rich enough to prevent catalyst deactivation or promote the desired bond formation.

  • Poor Pre-catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) pre-catalyst under the reaction conditions.[11]

Suggested Solutions:

  • Select a Robust Ligand: For coupling with pyridyl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ferrocenyl ligands are often required to overcome catalyst inhibition.

  • Use a Modern Pre-catalyst: Utilize well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) that are designed for efficient and reliable generation of the active Pd(0) species.

  • Screen Bases and Solvents: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, t-amyl alcohol) can significantly impact catalyst stability and activity. A systematic screen is often necessary.

  • Increase Catalyst Loading: As a last resort, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for slow turnover or deactivation, though this is not ideal for process chemistry.

Table 1: Common Ligands for Buchwald-Hartwig Amination of Pyridyl Halides

Ligand NameStructure TypeKey Features
XPhos Biaryl MonophosphineBulky, electron-rich, generally effective for challenging substrates.
RuPhos Biaryl MonophosphineSimilar to XPhos, often used for sterically hindered couplings.
Josiphos Ferrocenyl DiphosphineChiral, robust, and effective for electron-deficient heterocycles.
Xantphos DiphosphineWide bite angle, good for preventing β-hydride elimination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to introduce a fluorine atom onto a pre-formed 2-aminopyridine?

This is a classic challenge due to the competing directing effects of the ring nitrogen and the amino group. The "best" method depends heavily on the desired regiochemistry.

  • For C5-fluorination: The most common approach is electrophilic fluorination. The C5 position is para to the strongly activating amino group and meta to the deactivating ring nitrogen, making it the most electronically favorable position for electrophilic attack. Reagents like Selectfluor® are commonly used.

  • For C3-fluorination: This is more challenging due to steric hindrance from the adjacent amino group. Specialized methods, such as those proceeding through Zincke imine intermediates, have been developed for this purpose.[4]

  • For C4 or C6-fluorination: Direct fluorination is difficult. It is often more practical to employ a building block approach, starting with a pyridine ring that already contains fluorine at the desired position and then introducing the amino group, for example, via a Buchwald-Hartwig amination[12] or SNAr reaction.[13][14]

Strategy Selection Flowchart

G A Desired Product: Fluorinated 2-Aminopyridine B What is the target position for Fluorine? A->B C Position 5 (para to NH2) B->C D Position 3 (ortho to NH2) B->D E Position 4 or 6 B->E F Strategy: Electrophilic Fluorination Reagent: Selectfluor® C->F G Strategy: Specialized C-H Functionalization (e.g., via Zincke Imines) D->G H Strategy: Building Block Approach (e.g., S N Ar or Cross-Coupling on a pre-fluorinated pyridine) E->H

Caption: Selecting a synthetic strategy based on fluorine position.

Q2: I'm considering a Balz-Schiemann reaction. Is it suitable for 2-aminopyridines?

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for installing fluorine on an aromatic ring.[15] However, it has significant limitations for 2-aminopyridines:

  • Diazotization Issues: The presence of the basic pyridine nitrogen can interfere with the diazotization of the 2-amino group, leading to complex side reactions.

  • Salt Instability: Pyridyl diazonium salts are often less stable than their benzenoid counterparts, posing a safety risk (exothermic decomposition) and leading to lower yields.[15]

  • Harsh Conditions: The reaction typically requires high temperatures for the decomposition step, which can degrade sensitive substrates.[16][17]

While modern modifications (e.g., using flow chemistry or alternative counterions) have improved the Balz-Schiemann reaction, it is generally not the first choice for this specific substrate class.[16][17][18] Electrophilic C-H fluorination or building block approaches are often more reliable.

Q3: What are the most critical safety precautions when working with electrophilic fluorinating agents like Selectfluor®?

While Selectfluor® is among the more stable and easier-to-handle electrophilic fluorinating agents, it is still a powerful oxidant and should be handled with care.[19]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves.[20]

  • Avoid Incompatibilities: Keep Selectfluor® away from strong reducing agents, acids, and bases.

  • Controlled Addition: Reactions can be exothermic. Add the reagent in portions to a well-stirred solution to maintain temperature control.

  • Quenching: Do not quench excess electrophilic fluorinating agents with reactive reagents. The safest method for disposal of small residual amounts is as solid chemical waste.[20]

  • Work Area: Always handle the reagent in a well-ventilated chemical fume hood.

References

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride.Organic & Biomolecular Chemistry (RSC Publishing).
  • nucleophilic arom
  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group.Green Chemistry (RSC Publishing).
  • Chemists develop new synthesis method for producing fluorin
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines.Benchchem.
  • Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amin
  • comparative study of the synthetic routes to substituted 2-aminopyridines.Benchchem.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.Organic & Biomolecular Chemistry (RSC Publishing).
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Form
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.ACS Omega.
  • Safety and handling of fluorin
  • Balz–Schiemann reaction.Grokipedia.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.RSC Publishing.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.Organic Syntheses.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.AKJournals.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.PMC - NIH.
  • Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.PubMed Central.
  • SAFETY D
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.Journal of the American Chemical Society.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Aminating Pentafluoropyridine

Welcome to the technical support center for the amination of pentafluoropyridine (PFP). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of pentafluoropyridine (PFP). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of this chemistry, ensuring your experiments are both successful and reproducible.

The reaction of pentafluoropyridine with amine nucleophiles is a cornerstone of modern synthetic chemistry, particularly in the creation of novel pharmaceuticals and agrochemicals. It proceeds via a Nucleophilic Aromatic Substitution (S_N_Ar) mechanism, a process where the highly electron-deficient pyridine ring is readily attacked by a nucleophile, leading to the displacement of a fluoride ion.[1][2] The beauty of this reaction lies in its typical high regioselectivity and the paradoxical nature of the C-F bond: its strength and high electronegativity activate the ring, yet fluoride proves to be an excellent leaving group because C-F bond cleavage is not the rate-determining step.[3][4]

This guide is structured to address the most common challenges and questions that arise during the optimization of this reaction.

Mechanism Overview: The Addition-Elimination Pathway

The amination of pentafluoropyridine proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of the amine nucleophile on the electron-poor pyridine ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5][6] The negative charge of this intermediate is delocalized onto the electronegative fluorine atoms and the ring nitrogen, which stabilizes it. In the second, faster step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring to yield the final product.[3]

Caption: Figure 1: S_N_Ar Mechanism on Pentafluoropyridine

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the common causes and solutions?

A1: This is a common issue that can usually be traced back to one of several factors. Let's break them down logically.

  • Insufficient Nucleophilicity of the Amine: The reactivity of the amine is paramount. Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

    • Solution: For poorly nucleophilic amines, the addition of a base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) or DIPEA can deprotonate the amine, increasing its nucleophilicity.[7] For very challenging cases, a stronger base like sodium hydride (NaH) might be required, though this increases the risk of side reactions.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediate.

    • Solution: Aprotic polar solvents like DMF, DMSO, acetonitrile, or THF are generally preferred as they can stabilize the charged Meisenheimer complex.[1][2] If your starting materials are not fully dissolved, the reaction will be slow or incomplete. Try switching to a more polar solvent or gently heating the mixture to improve solubility.

  • Reaction Temperature is Too Low: While many aminations of PFP proceed at room temperature, less reactive amines require thermal energy to overcome the activation barrier.[8]

    • Solution: Gradually increase the reaction temperature. Start by heating to 40-60 °C and monitor the reaction by TLC or LC-MS. For very unreactive amines, temperatures of 80-100 °C may be necessary.[9]

  • Presence of Water: Anhydrous conditions are generally recommended. Water can compete with the amine as a nucleophile, leading to the formation of hydroxy-tetrafluoropyridine as a byproduct.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If the amine or base is hygroscopic, handle it under an inert atmosphere (N₂ or Ar).

Troubleshooting_LowYield Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Q_Amine Is the amine a weak nucleophile (e.g., aniline)? Start->Q_Amine A_AddBase Action: Add a base (e.g., K₂CO₃, Et₃N) Q_Amine->A_AddBase Yes Q_Temp Is the reaction at room temp? Q_Amine->Q_Temp No A_AddBase->Q_Temp A_IncreaseTemp Action: Increase temperature (e.g., 60-80 °C) Q_Temp->A_IncreaseTemp Yes Q_Solvent Are reactants fully dissolved? Q_Temp->Q_Solvent No A_IncreaseTemp->Q_Solvent A_ChangeSolvent Action: Switch to a more polar solvent (e.g., DMF, DMSO) Q_Solvent->A_ChangeSolvent No Check_Water Final Check: Ensure anhydrous conditions Q_Solvent->Check_Water Yes A_ChangeSolvent->Check_Water

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Q2: I am observing multiple substitution products (di- or tri-amination). How can I improve selectivity for the mono-aminated product?

A2: This is a classic challenge in PFP chemistry. The initial product, 4-amino-tetrafluoropyridine, is still an activated ring and can react with another equivalent of the amine, usually at the 2- or 6-position.

  • Control Stoichiometry: This is the most critical factor. The formation of di-substituted products is often a result of using an excess of the amine nucleophile.

    • Solution: Use a strict 1:1 or even slightly less than 1 equivalent of the amine (e.g., 0.95 eq) relative to PFP. Adding the amine slowly via a syringe pump to a solution of PFP can also help maintain a low concentration of the nucleophile and disfavor the second substitution.

  • Lower the Temperature: The second substitution often has a higher activation energy than the first.

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly improve selectivity for the mono-substituted product.

  • Use a Bulky Amine: Steric hindrance can prevent the second substitution. If your synthetic plan allows, using a sterically bulky amine can physically block the approach to the 2- and 6-positions of the mono-substituted intermediate.

Q3: My starting material is being consumed, but I'm not getting the desired product. What are possible side reactions?

A3: Besides multiple aminations, other side reactions can occur.

  • Reaction with Solvent: In some cases, especially at high temperatures, solvents like DMF can decompose or react.

  • Base-Induced Decomposition: Very strong bases can potentially deprotonate other positions on the ring or cause decomposition of sensitive starting materials or products.

  • Unwanted S_N_Ar with Amine: In complex one-pot procedures where PFP is used as a reagent for other transformations (like deoxyfluorination to form amides), the amine can directly react with PFP if conditions are not carefully controlled.[10][11]

    • Solution: Monitor your reaction by LC-MS to identify the masses of byproducts. This can provide clues to their identity. If you suspect a reaction with the base or solvent, try a different base/solvent combination. In one-pot systems, ensure the primary reaction (e.g., acyl fluoride formation) is complete before adding the amine.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction?

A1: The ideal solvent should dissolve all reactants and be inert under the reaction conditions. Aprotic polar solvents are generally the best choice as they facilitate the S_N_Ar mechanism.

Solvent Boiling Point (°C) Dielectric Constant Notes
Acetonitrile (MeCN)8237.5Excellent general-purpose solvent, easy to remove.[1]
Tetrahydrofuran (THF)667.5Good for reactions at or below room temperature.
N,N-Dimethylformamide (DMF)15336.7High boiling point, excellent solvating power for a wide range of substrates.[2]
Dimethyl sulfoxide (DMSO)18946.7Very polar, high boiling point, can accelerate slow reactions.
Dioxane1012.2Less polar, but often used in related coupling reactions.[7]

Q2: What is the role of the base, and how do I select the appropriate one?

A2: The primary role of the base is to deprotonate the N-H bond of the amine, thereby increasing its nucleophilicity. A secondary role is to neutralize the HF that is formed during the reaction.

  • For Aliphatic Amines (Primary/Secondary): These are often nucleophilic enough to react without a base, especially at elevated temperatures. However, adding a base like Et₃N or K₂CO₃ can accelerate the reaction.

  • For Aromatic Amines (Anilines): A base is almost always required.[7] Start with a mild inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is still slow, a stronger, non-nucleophilic organic base like DBU or a metal amide base like NaHMDS may be needed, but use with caution.[9] The choice of base can be critical and is highly dependent on the amine.[12]

Q3: Why is the substitution predominantly at the 4-position (para)?

A3: The high regioselectivity for the para position is a defining feature of S_N_Ar reactions on PFP.[2][13] This is due to electronic factors. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, and its influence is most pronounced at the ortho (2,6) and para (4) positions. Attack at the para position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogen, which is a highly stabilizing resonance structure. This leads to a lower activation energy for attack at the 4-position compared to the 3- or 5-positions.

Q4: Can I use both primary and secondary amines as nucleophiles?

A4: Yes, both primary and secondary amines are excellent nucleophiles for this reaction.[8][14] Secondary amines, being slightly more electron-rich and often less sterically hindered at the nitrogen atom, can sometimes react faster than their primary counterparts.

Experimental Protocols

Protocol 1: General Procedure for the Mono-amination of Pentafluoropyridine

This protocol provides a robust starting point for the reaction with a generic secondary amine like morpholine.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pentafluoropyridine (1.0 eq).

  • Reagent Addition: Add an anhydrous solvent (e.g., acetonitrile, 0.2 M concentration).[4] If a base is required, add it now (e.g., K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the amine (e.g., morpholine, 1.1 eq) to the stirred solution. If the reaction is highly exothermic, consider adding the amine dropwise or cooling the flask in an ice bath.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C). Monitor the progress of the reaction by TLC or LC-MS until the pentafluoropyridine is consumed (typically 2-24 hours).[1]

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).[1][9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 2: Step-by-Step Guide for Reaction Optimization

When establishing a new amination reaction, a systematic approach is key.

  • Solvent Screen: Set up several small-scale reactions in parallel using different solvents (e.g., MeCN, THF, DMF) while keeping all other parameters (temperature, stoichiometry, base) constant. Identify the solvent that gives the best conversion and cleanest profile.

  • Base Screen: Using the best solvent from step 1, screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA). Ensure you test a reaction with no base as a control.

  • Temperature Optimization: Using the best solvent and base, run the reaction at different temperatures (e.g., 25 °C, 50 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation.

  • Stoichiometry Refinement: Finally, refine the stoichiometry of the amine and base to maximize yield and minimize the formation of di-substituted products.

By methodically optimizing these key parameters, you can develop a robust and high-yielding protocol for your specific substrate.

References

  • ResearchGate. Optimization of reaction condition.[Link]

  • ResearchGate. Optimization of amination conditions with 8.[Link]

  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.[Link]

  • National Institutes of Health. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).[Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution.[Link]

  • ResearchGate. Optimization of reaction conditions for C-H amination.[Link]

  • Durham University. The development of new applications for pentafluoropyridine in organic chemistry.[Link]

  • National Institutes of Health. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.[Link]

  • MDPI. Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides.[Link]

  • ResearchGate. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).[Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • ResearchGate. Reaction of pentafluoropyridine with various nucleophiles under ultrasonic irradiation.[Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[Link]

  • MDPI. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity.[Link]

  • ResearchGate. 1,1,3,3,3-Pentafluoropropene Secondary Amine Adducts: New Selective Fluorinating Agents.[Link]

  • National Institutes of Health. Role of the base in Buchwald-Hartwig amination.[Link]

  • Royal Society of Chemistry. Nickel-catalyzed amination of aryl fluorides with primary amines.[Link]

  • National Institutes of Health. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.[Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.[Link]

  • National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account.[Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.[Link]

  • ResearchGate. Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy.[Link]

Sources

Troubleshooting

How to improve enantiomeric excess in chiral amino alcohol synthesis

Technical Support Center: Chiral Amino Alcohol Synthesis Welcome to the technical support center for the synthesis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amino Alcohol Synthesis

Welcome to the technical support center for the synthesis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are seeking to optimize and troubleshoot their synthetic routes to achieve high enantiomeric excess (ee). Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and natural products, making their enantioselective synthesis a critical challenge in modern chemistry.[1][2] This document provides field-proven insights, troubleshooting guides, and in-depth FAQs to address common issues encountered during these sensitive reactions.

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Low enantiomeric excess is a frequent challenge that can arise from multiple sources. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue. The table below outlines common problems, their potential causes, and recommended actions.

Issue Potential Cause Recommended Solution / Troubleshooting Steps
Consistently Low ee (<50%) 1. Incorrect Enantiomer of Catalyst/Ligand: The wrong chiral catalyst is being used for the desired product enantiomer. 2. Purity of Chiral Source: The chiral catalyst, ligand, or auxiliary is of low enantiomeric or chemical purity.[3] 3. Incorrect Catalyst Formation: In-situ preparation of the catalyst may be incomplete or incorrect.[3]1. Verify Catalyst-Product Relationship: Double-check the literature for the specific catalyst system to confirm which enantiomer yields the desired product. 2. Confirm Purity: Analyze the chiral source by chiral HPLC or NMR with a chiral solvating agent. If purity is low, purify by recrystallization or chromatography.[3] 3. Optimize Catalyst Preparation: Allow more time for in-situ formation, or consider isolating the catalyst before the main reaction.
Moderate but Inconsistent ee (50-85%) 1. Reaction Temperature: The temperature is too high, or there are significant fluctuations during the reaction.[3][4] 2. Solvent Effects: The chosen solvent is not optimal for creating a well-organized chiral transition state.[4] 3. Reagent Quality: Reagents (e.g., reducing agents, bases) may be old or partially decomposed. Solvents may not be sufficiently anhydrous.[3]1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Use a cryostat for precise temperature control.[3][4] 2. Screen Solvents: Test a range of anhydrous solvents with varying polarities (e.g., THF, Toluene, CH₂Cl₂, Hexanes).[4] 3. Use Fresh Materials: Use freshly opened or purified reagents and anhydrous solvents.
Good but Not Excellent ee (85-95%) 1. Catalyst Loading: The catalyst concentration may be too high or too low, potentially leading to background (non-catalyzed) reactions or the formation of less selective dimeric species.[5][6] 2. Substrate Concentration: High substrate concentration can sometimes overwhelm the catalyst, leading to a decrease in selectivity.[7] 3. Reaction Time: Extending the reaction time to maximize conversion might allow for racemization of the product or catalyst degradation.[4]1. Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal level.[6] 2. Adjust Substrate Concentration: Try running the reaction at a lower concentration by increasing the solvent volume. 3. Monitor Reaction Profile: Take aliquots at different time points and analyze for both conversion and ee to determine the optimal reaction time.
Reaction is Sluggish and ee is Low 1. Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent (e.g., water, oxygen). 2. Poor Catalyst-Substrate Match: The electronic or steric properties of the substrate are not a good fit for the chosen catalyst system.[4] 3. Insufficient Activation: The active catalytic species is not being generated efficiently under the reaction conditions.1. Ensure Inert Atmosphere: Use rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox) and degas solvents. 2. Screen Different Catalysts/Ligands: Test a structurally diverse set of chiral ligands or catalysts to find a better match for the substrate. 3. Add Activators/Additives: Some catalytic systems require co-catalysts or additives to function optimally. Review the literature for your specific system.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature critically impact enantiomeric excess?

Answer: Temperature is one of the most critical parameters in asymmetric catalysis because it directly influences the energy difference between the two competing diastereomeric transition states that lead to the (R) and (S) enantiomers.

The enantiomeric excess is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this relationship is logarithmic. A larger ΔΔG‡ results in higher enantioselectivity.

Lowering the reaction temperature often increases enantioselectivity.[4] This is because the entropic contribution (TΔS‡) to the Gibbs free energy becomes less significant at lower temperatures, making the enthalpic difference (ΔH‡) the dominant factor. Since the chiral catalyst is designed to create a significant enthalpic barrier for the formation of the undesired enantiomer, reducing the temperature amplifies the effect of this designed discrimination, leading to a higher ee.[8] However, excessively low temperatures can sometimes render the reaction impractically slow. Therefore, a systematic screening of temperatures is essential to find the optimal balance between selectivity and reaction rate.[9]

Temperature_Effect cluster_0 Reaction Parameters cluster_1 Transition State Energetics cluster_2 Outcome Temp Temperature DeltaG ΔΔG‡ (Energy Difference) Temp->DeltaG Modulates Catalyst Chiral Catalyst TS_R Transition State (R) Catalyst->TS_R Favored Path TS_S Transition State (S) Catalyst->TS_S Disfavored Path Substrate Substrate Substrate->TS_R Favored Path Substrate->TS_S Disfavored Path TS_R->DeltaG TS_S->DeltaG EE Enantiomeric Excess (ee) DeltaG->EE Determines caption Relationship between temperature and enantiomeric excess.

Caption: Relationship between temperature and enantiomeric excess.

Q2: My chiral ligand is commercially sourced and "high purity." Do I still need to verify it?

Answer: Absolutely. The enantiomeric and chemical purity of your chiral source (ligand or auxiliary) is paramount for achieving high stereoselectivity.[3] "High purity" from a commercial supplier often refers to chemical purity (>98%), but the enantiomeric purity might not be as high as required for demanding asymmetric transformations. Even a small contamination with the other enantiomer can have a disproportionately negative effect on the ee of your product.

Causality: In many catalytic cycles, the two enantiomers of the ligand can form both a homochiral catalyst (e.g., (R)-ligand with metal) and a heterochiral catalyst (e.g., (R)-ligand and (S)-ligand with metal). This heterochiral species is often less active or, in a worst-case scenario, less selective, acting as a "poison" to the reaction and eroding the overall ee.

Validation Protocol:

  • Baseline Analysis: Before use, run a sample of the as-received ligand on a suitable chiral HPLC or SFC column to determine its initial ee.

  • Purification if Necessary: If the ee is below your required standard (e.g., <99.5%), purification is recommended. Recrystallization is often a highly effective and scalable method for enhancing the enantiopurity of solid ligands.[3] Dissolving the material in a minimum amount of a hot solvent and allowing it to cool slowly can yield crystals of significantly higher enantiomeric purity.[10]

Q3: How do I choose the right solvent for my asymmetric synthesis?

Answer: Solvent choice is crucial as it can dramatically influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[4] There is no universal "best" solvent; the optimal choice is highly dependent on the specific reaction, catalyst, and substrate.

Mechanistic Insight:

  • Coordinating Solvents (e.g., THF, Et₂O): These can coordinate to the metal center of a catalyst. This can be beneficial by stabilizing the catalyst, but it can also be detrimental if the solvent competes with the substrate for binding, leading to lower reactivity and selectivity.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are less likely to interfere with substrate binding. The choice among them often comes down to the solubility of the reactants and the subtle effects of polarity on the transition state assembly. A more polar non-coordinating solvent might better stabilize a polar transition state.

  • Protic Solvents/Additives (e.g., t-BuOH): In some cases, protic additives can improve enantioselectivity by participating in hydrogen bonding networks in the transition state or by facilitating protonolysis steps.[11]

A systematic solvent screen is a standard part of reaction optimization. It is advisable to test a small set of diverse, anhydrous solvents to identify a promising candidate for further optimization.[12][13]

Q4: My reaction gives a high yield but the enantiomeric excess drops at high conversion. Why?

Answer: This common observation can be attributed to several factors, often related to changes in the reaction environment over time.

  • Catalyst Degradation: The chiral catalyst may slowly degrade over the course of the reaction. As the concentration of the active, selective catalyst decreases, a non-selective background reaction (either uncatalyzed or catalyzed by a decomposed species) can start to contribute, producing a racemic mixture and thus lowering the overall ee.

  • Product Inhibition/Racemization: The product itself might be a weak ligand for the catalyst, leading to product inhibition and altering the catalytic cycle. In some cases, the reaction conditions (e.g., presence of a base) might be sufficient to slowly racemize the chiral product after it has been formed.

  • Reversibility: Some reactions can exhibit reversibility. If the reverse reaction is not as selective as the forward reaction, the ee will erode over time as the system approaches equilibrium.[11]

Troubleshooting Strategy: The best approach is to perform a time-course study. Set up a single large reaction and withdraw aliquots at regular intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs). Quench each aliquot immediately and analyze for both chemical conversion (by GC or NMR) and enantiomeric excess (by chiral HPLC/SFC). Plotting both conversion and ee versus time will reveal the optimal reaction time to achieve the highest ee before it begins to decline.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Step 1: Verify Purity of Chiral Source (Ligand/Auxiliary) start->check_purity purify Purify via Recrystallization or Chromatography check_purity->purify Purity < 99.5% ee optimize_conditions Step 2: Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify->optimize_conditions screen_temp Screen Temperature (e.g., 0°C to -78°C) optimize_conditions->screen_temp screen_solvent Screen Solvents (Polarity & Coordinating Ability) optimize_conditions->screen_solvent screen_conc Optimize Catalyst & Substrate Concentration optimize_conditions->screen_conc check_reagents Step 3: Check Reagent Quality (Anhydrous Solvents, Fresh Reagents) screen_temp->check_reagents screen_solvent->check_reagents screen_conc->check_reagents use_fresh Use Freshly Purified Reagents & Solvents check_reagents->use_fresh Quality Suspect end High Enantiomeric Excess Achieved check_reagents->end Quality OK use_fresh->end caption Systematic workflow for troubleshooting low enantiomeric excess.

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

References

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). University News.
  • Increasing the enantiomeric excess in asymmetric synthesis of chiral alcohols. Benchchem.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central.
  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2021). Organic Letters - ACS Publications.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PubMed Central - NIH.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01539F.
  • discovery and synthesis of chiral amino alcohols. Benchchem.
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews - ACS Publications.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). ACS Publications.
  • The effect of substrate concentration on enzyme activity. UCL.
  • Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. PubMed.
  • Effect of catalyst loading on enantioselectivity. ResearchGate.
  • Effect of temperature on the enantiomeric excess using the constant ν1... ResearchGate.
  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PubMed Central.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Central Science.
  • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00022F.
  • 19.5: Effect of Concentration on Enzyme Activity. (2021). Chemistry LibreTexts.
  • Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society - ACS Publications.
  • Application of Biobased Solvents in Asymmetric Catalysis. PubMed Central - NIH.
  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate.
  • Effects of catalyst loading on enantioselectivity. ResearchGate.
  • Factors affecting enzyme activity. Monash University.
  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
  • Enantioselective Reduction of Ketones. University of Rochester.
  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.

Sources

Optimization

Technical Support Center: Anhydrous Reaction Conditions for Fluorination Reactions

Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of fluorination chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of fluorination chemistry. The success of many fluorination reactions hinges on maintaining strictly anhydrous conditions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for many fluorination reactions?

A1: The necessity for anhydrous conditions in most nucleophilic fluorination reactions stems from the high reactivity of the fluoride anion with protic solvents, like water. Water molecules can solvate the fluoride ion through strong hydrogen bonds, which significantly reduces its nucleophilicity and, consequently, the reaction rate and yield. Furthermore, many common fluorinating agents, such as anhydrous hydrogen fluoride (AHF), are highly reactive with water. This can lead to the formation of hydrated species that are less effective or completely inactive in the desired fluorination process. Some fluorinating reagents may even react violently with water.[1]

Q2: My "anhydrous" solvent from a commercial supplier doesn't seem to be dry enough. What should I do?

A2: Commercially available "anhydrous" solvents often contain trace amounts of water that can be detrimental to sensitive fluorination reactions.[2] It is always best practice to dry your solvents immediately before use. Standard methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina or molecular sieves. For instance, sulfolane, a common solvent in fluorination reactions, can be dried by distillation onto 4 Å molecular sieves.[3]

Q3: How can I be sure my fluorinating agent hasn't been compromised by moisture?

A3: The performance of a fluorinating agent is a direct indicator of its integrity. If you suspect moisture contamination, consider the following steps:

  • Perform a control reaction: Use a substrate that is known to undergo fluorination efficiently under your established conditions.[2] A significantly lower yield compared to previous successful runs suggests a problem with the reagent.

  • Use a fresh bottle: Compare the performance of your current reagent with a new, unopened bottle.[2] If the new reagent provides the expected results, it's a strong indication that your previous bottle was compromised.

  • Proper storage is key: Always store moisture-sensitive fluorinating agents under a dry, inert atmosphere like nitrogen or argon.[2] For highly sensitive reagents, a glovebox is recommended.[2] Ensure containers are tightly sealed, and consider using parafilm for an additional barrier.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your fluorination experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in fluorination chemistry. The root cause often lies in the seemingly minor details of the experimental setup and execution.

Causality Analysis:
  • Presence of Water: As detailed in the FAQs, water is a primary culprit. It deactivates the fluoride source and can lead to unwanted side reactions.

  • Inactive Fluorinating Agent: The fluorinating agent itself may have degraded due to improper storage or handling.

  • Poor Solubility of Fluoride Salt: Many fluoride salts, like potassium fluoride (KF), have low solubility in common aprotic solvents, which limits the availability of the fluoride anion for the reaction.[4]

  • Inappropriate Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. The optimal temperature will vary depending on the substrate and the fluorinating agent.

  • Substrate Instability: The starting material itself might be degrading under the reaction conditions.

Troubleshooting Workflow:

start Low or No Yield check_water Verify Anhydrous Conditions start->check_water check_reagent Assess Fluorinating Agent Activity check_water->check_reagent If conditions are dry solution_dry Dry Solvents & Reagents Rigorously check_water->solution_dry If moisture is suspected check_solubility Address Fluoride Salt Solubility check_reagent->check_solubility If reagent is active solution_reagent Use Fresh or Titrated Reagent check_reagent->solution_reagent If reagent is suspect optimize_temp Optimize Reaction Temperature check_solubility->optimize_temp If solubility is addressed solution_solubility Employ Phase Transfer Catalyst or Co-solvent check_solubility->solution_solubility If solubility is low check_substrate Evaluate Substrate Stability optimize_temp->check_substrate If temperature is optimized solution_temp Screen a Range of Temperatures optimize_temp->solution_temp If temperature is not optimal solution_substrate Modify Reaction Conditions (e.g., lower temp, shorter time) check_substrate->solution_substrate If substrate is unstable

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Protocols:

Protocol 1: Rigorous Drying of Solvents and Reagents

  • Solvent Drying:

    • Acetonitrile: Reflux over calcium hydride (CaH₂) for several hours, then distill directly into the reaction flask under an inert atmosphere.

    • Sulfolane: Distill under reduced pressure and store over 4 Å molecular sieves.[3]

  • Reagent Drying (e.g., KF):

    • Spray-dried KF has shown enhanced reactivity.[5]

    • Alternatively, KF can be dried by heating under vacuum.

    • The use of KF-CaF₂ mixtures can also enhance reactivity.[4]

Protocol 2: Enhancing Fluoride Salt Solubility

  • Phase-Transfer Catalysis: Add a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to the reaction mixture. These catalysts help to bring the fluoride anion into the organic phase.

  • Co-solvents: The use of co-solvents can sometimes improve the solubility of fluoride salts.

Issue 2: Formation of Side Products

The formation of significant amounts of side products can complicate purification and reduce the yield of the desired fluorinated compound.

Causality Analysis:
  • Elimination Reactions: The fluoride ion can act as a base, leading to elimination reactions, especially with secondary and tertiary substrates.[6]

  • Hydrolysis: If trace water is present, it can lead to the formation of hydroxylated byproducts.

  • Reaction with Glassware: Anhydrous hydrogen fluoride (AHF) and some other fluoride sources can react with silica-containing glass, which can introduce impurities and potentially compromise the integrity of the reaction vessel.[1][7]

Troubleshooting and Mitigation:
Side ProductProbable CauseRecommended Solution
Alkene Elimination reaction due to the basicity of the fluoride source.[6]Use a less basic fluorinating agent. Lowering the reaction temperature can also favor substitution over elimination.
Alcohol Hydrolysis of the starting material or product due to trace water.Rigorously dry all solvents, reagents, and glassware. Ensure a completely inert atmosphere.
Silyl Ethers Some fluorinating reagents can also act as deprotecting agents for silyl ethers.[6]Choose a fluorinating agent that is compatible with silyl protecting groups, or select an alternative protecting group.
Silicates Reaction of the fluorinating agent with glassware.For reactions involving AHF or other highly reactive fluoride sources, use plastic (e.g., polyethylene, polypropylene, or PTFE) or certain metal alloy (e.g., Monel, Inconel) reaction vessels.[7][8]

Experimental Workflow: Setting up an Anhydrous Reaction

start Start dry_glassware Oven or Flame-Dry Glassware start->dry_glassware assemble Assemble Glassware Hot dry_glassware->assemble cool Cool Under Inert Gas Flow assemble->cool purge Purge with Inert Gas cool->purge add_reagents Add Anhydrous Reagents via Syringe or Cannula purge->add_reagents run_reaction Run Reaction Under Positive Inert Gas Pressure add_reagents->run_reaction end End run_reaction->end

Caption: Workflow for Anhydrous Reaction Setup.

III. Safety Precautions with Anhydrous Fluorinating Agents

Many fluorinating agents, especially anhydrous hydrogen fluoride (AHF), are extremely hazardous.[1][9] Always consult the Safety Data Sheet (SDS) for each reagent and adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves specifically rated for the chemicals being used.[9] For AHF, long neoprene gloves over nitrile gloves are recommended.[10]

  • Fume Hood: All work with hazardous fluorinating agents must be conducted in a properly functioning chemical fume hood.[7][10]

  • Emergency Preparedness: An HF spill kit and calcium gluconate gel must be readily available when working with HF.[7][10] All personnel should be trained on emergency procedures for HF exposure.

  • Waste Disposal: Dispose of all waste containing fluoride according to your institution's hazardous waste guidelines.[10]

IV. References

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.

  • Anhydrous Hydrogen Fluoride Safety Data Sheet. Honeywell.

  • Working Safely with Hydrofluoric Acid. Safety & Risk Services.

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

  • FACT SHEET: Hydrogen Fluoride. Tulane University Office of Environmental Health & Safety.

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

  • Calcium Fluoride-supported Alkali Metal Fluorides. New Reagents for Nucleophilic Fluorine Transfer Reactions. RSC Publishing.

  • US6198011B1 - Solvents for use in fluorination reactions. Google Patents.

  • Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Benchchem.

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.

  • Which alloy is best for use in hydrofluoric acid applications. Heanjia Super Metals.

Sources

Troubleshooting

Mild reaction conditions for preparing highly pure 2-aminopyridine derivatives

Status: Operational Ticket ID: #2AP-SYNTH-001 Subject: Mild Reaction Conditions & Purification Strategies for 2-Aminopyridine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #2AP-SYNTH-001 Subject: Mild Reaction Conditions & Purification Strategies for 2-Aminopyridine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Strategy Selection

Welcome to the Technical Support Center. You are likely here because the standard Chichibabin reaction (high heat, NaNH₂) is too harsh for your functionalized substrates, or because standard SₙAr fails on unactivated pyridines.

To achieve mild conditions while ensuring high purity (critical for biological assays), we recommend three specific workflows. Use the decision tree below to select the protocol best suited for your substrate.

Method Selection Decision Tree

MethodSelection Start Start: Substrate Availability Halide Have 2-Halo-Pyridine? Start->Halide Boronic Have Pyridine-2-Boronic Acid? Halide->Boronic No Sensitive Base/Heat Sensitive Groups? Halide->Sensitive Yes NOxide Have Pyridine N-Oxide? Boronic->NOxide No MethodB PROTOCOL B: Cu-Catalyzed Chan-Lam (Ambient Temp, Open Air) Boronic->MethodB Yes MethodC PROTOCOL C: PyBroP-Mediated Amination (Metal-Free, Mild Activation) NOxide->MethodC Yes MethodA PROTOCOL A: Pd-Catalyzed Buchwald-Hartwig (High Yield, Requires Scavenging) Sensitive->MethodA No (Stable >80°C) Sensitive->MethodB Yes (Needs RT)

Figure 1: Strategic decision matrix for selecting the optimal amination pathway based on substrate stability and availability.

Detailed Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination (Focus on Purity)

Best for: Scalability and unactivated 2-chloropyridines.

The Challenge: 2-aminopyridines are excellent ligands for Palladium (Pd).[1] Standard workups often leave high residual metal (>500 ppm), causing false positives in biological assays. This protocol integrates a scavenging step .

Reagents:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BrettPhos or Xantphos (Effective for difficult substrates)

  • Base: Cs₂CO₃ (Milder than NaOtBu)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Scavenger: SiliaMetS® Thiol or N-Acetyl Cysteine

Step-by-Step Workflow:

  • Coupling: Charge flask with 2-chloropyridine (1.0 eq), Amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd precursor, and Ligand. Purge with N₂. Add solvent and heat to 80–100°C. Monitor by LCMS.

  • Quench: Cool to RT. Filter through Celite to remove bulk solids.[1]

  • Scavenging (CRITICAL):

    • Add SiliaMetS® Thiol (4 eq relative to Pd) to the filtrate.

    • Stir at 40°C for 4 hours.

    • Alternative: Wash organic layer with 5% aqueous N-Acetyl Cysteine.

  • Isolation: Filter off the scavenger resin. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Chan-Lam Coupling (Oxidative Amination)

Best for: Extremely mild conditions (Room Temp), open-air synthesis.

The Mechanism: Copper-promoted oxidative coupling between boronic acids and amines.

Reagents:

  • Substrate: Pyridine-2-boronic acid (or ester)

  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Oxidant: Atmospheric O₂ (Open flask)

  • Base: Pyridine or TEA (2.0 eq)

  • Solvent: DCM or MeOH (Reagent grade is fine)

Step-by-Step Workflow:

  • Dissolve boronic acid (1.5 eq) and amine (1.0 eq) in DCM.

  • Add Cu(OAc)₂ and base.

  • Stir vigorously open to the air (a drying tube is optional but O₂ ingress is necessary).

  • Endpoint: Reaction usually completes in 12–24h at 25°C. The mixture will turn from blue to green/brown.

  • Purification: Wash with dilute aqueous NH₄OH (removes Copper) and brine.

Protocol C: Metal-Free Activation (PyBroP Method)

Best for: Avoiding all transition metals; utilizing N-oxides.

The Science: Pyridine N-oxides are activated by phosphonium salts (PyBroP) to form a reactive intermediate that undergoes mild SₙAr with amines.[2][3]

Reagents:

  • Substrate: Pyridine N-oxide derivative[2][3][4][5][6]

  • Activator: PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: CH₂Cl₂ (DCM)

Step-by-Step Workflow:

  • Dissolve Pyridine N-oxide (1.0 eq) and Amine (1.2 eq) in DCM.

  • Add DIPEA (3.0 eq) followed by PyBroP (1.2 eq) at RT.

  • Stir at RT for 2–16 hours.

  • Workup: Wash with sat. NaHCO₃. The byproduct (phosphoric triamide) is water-soluble or easily separated via chromatography.

Troubleshooting Guide & FAQs

Issue 1: Reaction Stalls / Low Conversion (Buchwald-Hartwig)

Diagnosis: Catalyst poisoning by the pyridine nitrogen (forming a stable Pd-pyridine complex).

  • Fix 1 (Ligand Switch): Switch to BrettPhos or tBuBrettPhos . These bulky ligands prevent the formation of stable pyridine-Pd dimers [1].

  • Fix 2 (Pre-activation): Premix the Pd source and Ligand in solvent at 60°C for 5 minutes before adding the substrate. This ensures the active catalytic species (

    
    ) is formed.
    
Issue 2: High Residual Metal Content (>100 ppm)

Diagnosis: 2-aminopyridines chelate metals, dragging them through silica columns.

  • Fix: Do not rely on silica alone.[7]

    • Method: Dissolve crude product in EtOAc/THF. Add Trimercaptotriazine (TMT) sodium salt (0.5 eq vs Pd). Stir 1h. Filter the resulting precipitate.[1][7]

    • Verification: Check purity via ICP-MS.

Issue 3: Regioselectivity Issues in Metal-Free SₙAr

Diagnosis: Nucleophile attacking C4 instead of C2.

  • Fix: Use the N-oxide activation route (Protocol C) . The PyBroP activation is highly selective for the C2 position due to the specific rearrangement mechanism involving the N-O bond [2].

Mechanistic Visualization: PyBroP Activation

Understanding why Protocol C works helps in troubleshooting. The activation turns the poor leaving group (N-oxide) into an excellent one.

PyBroP_Mechanism NOxide Pyridine N-Oxide Complex Activated O-Phosphonium Salt NOxide->Complex + PyBroP / DIPEA PyBroP PyBroP Reagent PyBroP->Complex Product 2-Aminopyridine Derivative Complex->Product + Amine (SNAr @ C2) Byproduct Phosphoric Amide Byproduct Complex->Byproduct Amine Primary Amine (R-NH2) Amine->Product

Figure 2: The activation of Pyridine N-oxide by PyBroP creates a highly electrophilic intermediate, allowing amine attack at Room Temperature.

Comparative Data: Ligand Performance

Table 1: Comparison of ligands for Pd-catalyzed amination of 2-chloropyridines (Conditions: 1 mol% Pd, 100°C, 12h).

LigandYield (%)Purity (Crude)Notes
BINAP 45%ModerateOften stalls; forms stable Pd-bis(pyridine) complexes.
Xantphos 78%HighGood general purpose; requires higher temp.
BrettPhos 92% Very High Recommended. Bulky structure prevents catalyst deactivation [3].
PPh₃ <10%LowIneffective for heteroaryl chlorides.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Londregan, A. T., et al. (2012). "General and Facile One-Pot Amination of Pyridine N-Oxides." Organic Letters.

  • Maitro, G., et al. (2016). "Precatalyst Scavenging in Pharmaceutical Synthesis." Organic Process Research & Development.

  • Qiao, J. X., & Lam, P. Y. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

Sources

Optimization

Technical Support Center: Scaling Up the Production of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Welcome to the technical support center for the synthesis and scale-up of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key chiral intermediate. (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a valuable building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors, due to its specific structural and chiral features.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient scale-up of your production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2-amino-3,5-difluoropyridine core?

A1: The synthesis of the 2-amino-3,5-difluoropyridine scaffold can be challenging due to the limited methods for introducing fluorine to the pyridine ring.[2] The primary approaches involve nucleophilic aromatic substitution on a polyfluorinated pyridine precursor. One widely used method is a two-step process involving the reaction of a suitable trifluoropyridine derivative with hydrazine monohydrate, followed by reduction of the resulting hydrazinodifluoropyridine intermediate.[3] This method is often favored for its milder conditions and the high purity of the final product compared to direct amination with ammonia, which typically requires high temperatures and pressures and can lead to lower purity.[3][4]

Q2: How can I introduce the chiral amino alcohol side chain with the correct (R)-stereochemistry?

A2: Achieving the desired (R)-stereochemistry is critical for the biological activity of the final pharmaceutical product. Common strategies for asymmetric synthesis of chiral amino alcohols include:

  • Asymmetric Reduction of a Precursor Ketone: A common and effective method involves the asymmetric reduction of a corresponding α-amino ketone precursor using a chiral catalyst, such as those based on ruthenium or rhodium with chiral ligands.

  • Sharpless Asymmetric Aminohydroxylation: This method can be used to introduce both the amino and hydroxyl groups simultaneously across a double bond in a stereocontrolled manner.[5]

  • Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, can offer high enantioselectivity under mild reaction conditions.[6][7][8]

Q3: What are the critical parameters to monitor during the scale-up of this synthesis?

A3: During scale-up, careful monitoring of several parameters is crucial to maintain yield and purity:

  • Temperature Control: Exothermic reactions, such as aminations or reductions, require efficient heat dissipation to prevent side reactions and ensure safety.

  • Mixing Efficiency: In heterogeneous reactions, such as those involving catalysts like Raney Nickel or Palladium on carbon, efficient stirring is necessary to ensure good contact between reactants.[3]

  • Reaction Monitoring: Close tracking of the reaction progress using techniques like HPLC or TLC is essential to determine the optimal reaction time and prevent the formation of impurities.[5]

  • Reagent Addition Rate: The controlled addition of reactive reagents can prevent temperature spikes and the formation of byproducts.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of the final chiral amino alcohol often involves a multi-step approach. After a standard aqueous workup to remove inorganic salts and water-soluble impurities, flash column chromatography on silica gel is a common method for isolating the crude product.[5] To ensure high enantiomeric purity, preparative chiral HPLC may be necessary.[9] Crystallization can also be an effective final step for obtaining a highly pure, crystalline solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol.

Issue 1: Low Yield in the Amination Step

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Monitor the reaction closely using HPLC or TLC. - Extend the reaction time if starting material is still present. - Gradually increase the reaction temperature in small increments, while monitoring for impurity formation.The reaction may be kinetically slow, requiring more time or higher thermal energy to reach completion.
Side Reactions - If using direct amination with ammonia, consider switching to the milder hydrazine method followed by reduction.[3][4] - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reactants or intermediates.High temperatures and pressures in direct amination can lead to the formation of undesired isomers or degradation products.[4] An inert atmosphere prevents side reactions with atmospheric oxygen.
Poor Reagent Quality - Use freshly opened or properly stored anhydrous solvents and reagents. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).Moisture and impurities in reagents can quench reactive species or catalyze side reactions, leading to lower yields.
Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis Step

Potential Causes & Solutions

Workflow for Troubleshooting Poor Enantioselectivity

Caption: Troubleshooting workflow for poor enantioselectivity.

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inactivation - Use a freshly prepared or newly purchased chiral catalyst. - Ensure strict anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture.Chiral catalysts can be sensitive and lose their activity and selectivity upon exposure to impurities, air, or moisture.
Suboptimal Reaction Conditions - Screen different solvents and reaction temperatures. - Adjust the substrate-to-catalyst ratio.The solvent, temperature, and concentration can significantly influence the transition state of the asymmetric reaction, thereby affecting the enantioselectivity.
Impure Starting Material - Purify the precursor (e.g., the corresponding ketone for asymmetric reduction) before the asymmetric step.Impurities in the starting material can interfere with the chiral catalyst, leading to a reduction in enantiomeric excess.
Racemization of Product - Analyze the enantiomeric excess at different time points to check for product racemization. - If racemization occurs, consider lowering the reaction temperature or shortening the reaction time.The product itself might racemize under the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures.
Issue 3: Difficulty in Product Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Co-eluting Impurities in Chromatography - Optimize the mobile phase for flash chromatography by testing different solvent systems. - Consider using a different stationary phase (e.g., alumina instead of silica gel).The polarity of the mobile phase and the nature of the stationary phase determine the separation of compounds. Finding the right combination is key to resolving closely eluting impurities.
Product is an Oil or Gummy Solid - Attempt to form a salt (e.g., hydrochloride or tartrate) to induce crystallization. - Screen various solvents and solvent mixtures for crystallization.The free base of an amine may be difficult to crystallize. Converting it to a salt often results in a more crystalline solid that is easier to handle and purify.
Low Recovery from Purification - Ensure complete extraction of the product from the aqueous phase during workup by performing multiple extractions. - Check the pH of the aqueous layer to ensure the amino alcohol is in its free base form for efficient extraction into an organic solvent.The solubility of the product in the extraction solvent is crucial for high recovery. The pH of the aqueous phase will determine whether the amino alcohol is protonated (water-soluble) or in its free base form (organic-soluble).

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazino-3,5-difluoropyridine

This protocol is adapted from general procedures for the synthesis of aminopyridine derivatives.[3][4]

  • To a solution of 2,3,5-trifluoropyridine in a C1-C4 alkyl alcohol (e.g., ethanol) in a sealed reaction vessel, add hydrazine monohydrate (1.1 equivalents).

  • Heat the reaction mixture to 50-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or used directly in the next step.

Protocol 2: Reduction to 2-Amino-3,5-difluoropyridine

This protocol is based on established methods for the reduction of hydrazino intermediates.[3]

  • Dissolve the crude 2-hydrazino-3,5-difluoropyridine in methanol.

  • Add a catalytic amount of Raney Nickel (or an alternative catalyst like Pd/C) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation reactor).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,5-difluoropyridine.

  • The product can be further purified by column chromatography if necessary.

General Workflow for Synthesis of the Pyridine Core

Synthesis_Workflow Start 2,3,5-Trifluoropyridine Hydrazination Hydrazination (Hydrazine Monohydrate) Start->Hydrazination Intermediate 2-Hydrazino-3,5-difluoropyridine Hydrazination->Intermediate Reduction Reduction (Raney Nickel, H2) Intermediate->Reduction Product 2-Amino-3,5-difluoropyridine Reduction->Product

Caption: Synthesis of the 2-amino-3,5-difluoropyridine core.

References

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem. BenchChem.
  • (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride. MySkinRecipes.
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Discovery and synthesis of chiral amino alcohols. BenchChem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Multi-step biocatalytic strategies for chiral amino alcohol synthesis. PubMed.
  • CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • N-Amino pyridinium salts in organic synthesis. RSC Publishing.
  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes.
  • Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][2][4] diazepinols. ResearchGate.

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC.
  • JP2010270008A - Method of producing pyridine ethanol derivative.
  • Amino Acid and Peptide Chiral Separ
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
  • 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol. BLDpharm.

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol: A Comparative Technical Guide

Executive Summary In the synthesis of high-value chiral intermediates like (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol , purity validation is rarely a single-method endeavor. While Chiral HPLC is the industry standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value chiral intermediates like (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol , purity validation is rarely a single-method endeavor. While Chiral HPLC is the industry standard for enantiomeric excess (


), it often fails to detect inorganic salts, trapped solvents, or moisture content—critical factors for downstream stoichiometry.

This guide evaluates Elemental Analysis (EA) as a definitive method for validating the bulk composition of this fluorinated amino alcohol. We compare its efficacy against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing a robust protocol for handling the specific combustion challenges posed by the 3,5-difluoropyridine moiety.

Technical Context: The "Fluorine-Amino" Challenge

The analyte, (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, presents a unique "triad" of analytical challenges that necessitates a multi-modal approach:

  • Fluorine Content: The C-F bonds in the 3,5-positions are thermodynamically stable (bond energy ~485 kJ/mol). In standard combustion analysis, fluorine can react with silica combustion tubes to form volatile silicon tetrafluoride (

    
    ), leading to erratic results and instrument damage.
    
  • Hygroscopicity & Carbamate Formation: The primary amine and alcohol groups make the molecule susceptible to absorbing atmospheric

    
     (forming carbamates) and water. HPLC often "blinds" itself to these non-chromophoric impurities.
    
  • Salt Formation: This intermediate is frequently isolated as a hydrochloride or tosylate salt. EA is the primary method to confirm the salt stoichiometry (e.g., mono- vs. dihydrochloride).

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three dominant validation methodologies. Note that for this specific molecule, EA is the only method that definitively confirms the empirical formula and salt stoichiometry.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN/F) HPLC (UV/Vis) qNMR (

)
Primary Scope Bulk material composition (C, H, N, F).Organic impurities & Enantiomeric Excess (

).
Absolute purity & Structure verification.
Detection of Water Indirect (via %H deviation or Oxygen calculation).No (elutes in void volume).Yes (distinct chemical shift).
Detection of Salts Excellent (confirms counter-ion ratio).Poor (inorganic ions are transparent to UV).Good (if counter-ion has protons, e.g., Tosylate).
Fluorine Handling High Difficulty (Requires combustion aids/additives).Standard (F does not interfere with UV).Excellent (

NMR is highly specific).
Sample Destructive? Yes.Yes.No.
Precision

(Industry Standard).

(Area %).

(Typical).

Scientist's Insight: Do not rely on HPLC area% as a proxy for "weight % purity." I have seen batches of amino alcohols with 99.5% HPLC purity fail in synthesis because they contained 10% inorganic salts, which HPLC effectively ignored. EA prevents this costly oversight.

Experimental Protocol: Elemental Analysis of Fluorinated Pyridines

To accurately validate (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, standard combustion protocols must be modified to handle the fluorine content.

Reagents and Equipment
  • Instrument: Flash 2000 or Elementar vario EL cube (configured for CHNS).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
    • Purpose: These additives act as flux and prevent the formation of non-volatile metal fluorides, ensuring complete combustion.

  • Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC check for F-recovery).

Step-by-Step Workflow
  • Sample Preparation (Desiccation):

    • Dry the sample under vacuum (10 mbar) at 40°C for 4 hours to remove surface moisture.

    • Critical: If the sample is a hydrochloride salt, avoid excessive heat which might drive off HCl.

  • Weighing:

    • Weigh 2.0 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add 5–10 mg of

      
       powder  directly over the sample in the capsule.
      
    • Why? The

      
       binds with Fluorine by-products and prevents attack on the quartz combustion tube.
      
  • Combustion Parameters:

    • Furnace Temperature: 1050°C (High temperature required for Pyridine ring rupture).

    • Oxygen Flow: Boosted to 250 mL/min for 5 seconds to ensure flash combustion.

  • Data Analysis:

    • Compare Experimental %C, %H, %N against Theoretical values.

    • Acceptance Criteria:

      
       absolute difference.
      

Experimental Data: Interpreting the Results

Below is a simulated dataset demonstrating how EA detects impurities that HPLC misses.

Scenario: A batch of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol hydrochloride.

  • Theoretical Formula:

    
    
    
  • MW: 226.62 g/mol

Table 2: Validation Results
ElementTheoretical (%)Experimental Batch A (%)Experimental Batch B (%)Interpretation
Carbon 37.1037.05 (

)
35.80 (

)
Batch A: Pass. Batch B: Fail (Low C).
Hydrogen 4.454.51 (

)
4.85 (

)
Batch B: High H suggests water/solvent.
Nitrogen 12.3612.30 (

)
11.90 (

)
Batch B: Dilution effect observed.

Analysis of Batch B: The consistent drop in Carbon and Nitrogen, coupled with a rise in Hydrogen, is a classic signature of Solvation .

  • Hypothesis: The sample is a hemihydrate (

    
    ).
    
  • Recalculation: If we calculate for

    
    , the theoretical Carbon becomes ~35.68%. This matches Batch B's experimental data.
    

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating this intermediate, integrating EA, HPLC, and qNMR.

PurityValidation Start Crude (R)-2-Amino-2- (3,5-difluoropyridin-2-yl)ethanol HPLC Step 1: Chiral HPLC (Check Enantiomeric Excess) Start->HPLC DecisionHPLC ee > 98%? HPLC->DecisionHPLC EA Step 2: Elemental Analysis (CHN) (with WO3 additive) DecisionHPLC->EA Yes Reprocess REPROCESS (Recrystallize/Dry) DecisionHPLC->Reprocess No DecisionEA Within +/- 0.4%? EA->DecisionEA qNMR Step 3: qNMR (F19/H1) (Identify Solvents/Water) DecisionEA->qNMR No (Data deviates) Release RELEASE BATCH (Valid Salt & Purity) DecisionEA->Release Yes qNMR->Release Purity Confirmed (Adjust MW) qNMR->Reprocess Solvent/Water High

Figure 1: Integrated Purity Validation Decision Tree. Note the critical role of qNMR as a diagnostic tool when EA fails.

Conclusion

For (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, Elemental Analysis is not obsolete; it is complementary. While HPLC confirms the success of the chiral synthesis, only EA (modified with tungsten oxide combustion aids) provides the necessary assurance regarding the salt form and bulk solvation state.

Recommendation: Implement a "Gatekeeper" protocol. Use HPLC for in-process monitoring, but require a passing EA result (


) for final lot release to ensure stoichiometric accuracy in subsequent drug substance manufacturing.

References

  • International Conference on Harmonisation (ICH). (1999).[1] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Pyridine and its derivatives are u...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, and the introduction of fluorine can dramatically alter their physicochemical properties, often leading to enhanced therapeutic potential.[1][2][3] This guide provides an objective comparison of the bioactivity of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data and detailed methodologies.

Fluorine's high electronegativity and small atomic size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4] These modifications frequently translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridines highly attractive candidates for drug discovery programs.[1]

The Fluorine Advantage: Key Physicochemical and Bioactivity Modifications

The introduction of fluorine to a pyridine ring can induce a cascade of changes in a molecule's properties. Understanding these shifts is critical to leveraging fluorination as a strategic tool in drug design.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen.[5]

  • Causality: A lower pKa means the pyridine nitrogen is less basic and less likely to be protonated at physiological pH (around 7.4). This can be advantageous in several ways:

    • Reduced Off-Target Effects: Many off-target interactions, such as binding to hERG channels, are mediated by cationic species. Reducing the basicity can mitigate these risks.

    • Improved Cell Permeability: A neutral molecule generally permeates cell membranes more readily than a charged one. By discouraging protonation, fluorination can enhance membrane passage.

    • Altered Receptor Interactions: The hydrogen bonding capacity of the pyridine nitrogen is altered, which can fine-tune the binding affinity and selectivity for the target protein.[6]

A study on a series of PDE9 inhibitors demonstrated that the introduction of fluorine resulted in a systematic decrease in the pKa of both acidic and basic functionalities within the molecules.[7]

Enhanced Metabolic Stability

Fluorination is a well-established strategy to block metabolic oxidation.[4][8]

  • Causality: Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate C-H bonds. Replacing a metabolically labile hydrogen atom with a fluorine atom can prevent this enzymatic reaction.[9] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[9]

    • This "metabolic blocking" can increase the half-life of a drug, leading to a longer duration of action and potentially a lower required dose.[4] Fluorinated nucleosides, for example, show enhanced metabolic stability against oxidation and glycosidic cleavage.[10]

Tuning Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (often measured as logP or logD) is complex and context-dependent.[11]

  • Causality:

    • Single Fluorine Atom: Introduction of a single fluorine atom to an aromatic ring like pyridine often increases lipophilicity.[6] This can enhance membrane permeability and improve absorption.[12][13] Studies have shown a good correlation between octanol-water partition coefficients (logPOW) and membrane molar partitioning coefficients (logKp), suggesting that changes in lipophilicity due to fluorination directly impact membrane permeability.[12]

    • Trifluoromethyl (CF3) Group: In contrast, a CF3 group on an alkyl side chain can decrease lipophilicity due to its strong electron-withdrawing nature.[6]

    • Opposing Effects: The degree of fluorination can have opposing effects, increasing the hydrophobic surface area while also increasing the overall polarity of the molecule.[11]

Altered Binding Affinity and Potency

Fluorine can participate in unique, favorable interactions with biological targets, leading to increased binding affinity and potency.[5][8]

  • Causality:

    • Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket.

    • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, aiding in the penetration of hydrophobic protein pockets and interacting with amino acid residues like leucine and phenylalanine.[5]

    • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for a better fit into the binding site.

Comparative Bioactivity Data

While a single study directly comparing one pyridine analog and its fluorinated counterpart across all possible assays is rare, the following tables summarize representative data from the literature. This data illustrates the impact of fluorination on the bioactivity of pyridine-related and other heterocyclic compounds.

Table 1: Impact of Fluorination on Anticancer Activity

Compound ClassNon-Fluorinated AnalogFluorinated AnalogCell LineBioactivity (IC₅₀ in µM)Key FindingReference
Lepidiline AnalogsLepidiline AFluorinated Lepidiline Analog (e.g., 8a-d)HeLa>100~10-20Fluorination significantly increased cytotoxicity against cancer cells while remaining relatively non-toxic to normal cells.[14]
Pyrimidine Nucleosides6-Fluorouracil5-Fluorouracil (5-FU)VariousMinimal ActivityHighly ActiveThe position of the fluorine atom is critical for bioactivity; 5-FU is a widely used chemotherapeutic, while its 6-fluoro isomer is largely inactive.[15]

Table 2: Physicochemical and Pharmacokinetic Properties

Compound ClassNon-Fluorinated AnalogFluorinated AnalogProperty MeasuredValue (Non-F vs. F)Key FindingReference
2-(Thioalkyl)pyridines2-(Methylthio)pyridine2-((Trifluoromethyl)thio)pyridineLipophilicity (logD⁷.⁴)1.69 vs. 2.13The fully fluorinated analog exhibited the greatest lipophilicity in the series.[11]
PDE9 InhibitorsParent CompoundFluorinated AnalogBasicity (pKa)Varies1.1 - 3.3 unit decreaseFluorination consistently and significantly lowered the basicity of the pyrrolidine moiety.[7]
sGC StimulatorNon-fluorinated analogVericiguatPharmacokineticsNot specifiedThe meta-fluorine on the pyridine ring confers superior pharmacokinetic properties.[10]

Experimental Protocols

To provide a practical framework, below are detailed, step-by-step methodologies for key experiments used to evaluate the bioactivities discussed.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t₁/₂) of fluorinated and non-fluorinated pyridine analogs.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in buffer (e.g., to 100 µM).

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound working solution to the HLM suspension to achieve a final concentration of 1 µM.

    • Immediately start the timer and add the pre-warmed NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 150 µL of ACN with internal standard).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]).

Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Compound (1 µM final) initiate Initiate Reaction: Add Compound prep_compound->initiate prep_hlm Prepare HLM (0.5 mg/mL) prewarm Pre-warm HLM & NADPH prep_hlm->prewarm prep_nadph Prepare NADPH System prep_nadph->prewarm prewarm->initiate timepoints Aliquots at 0, 5, 15, 30, 60 min initiate->timepoints quench Quench with Cold ACN + Internal Standard timepoints->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms analysis Calculate t½ and CLint lcms->analysis

Caption: Workflow for determining metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.

Objective: To measure the permeability coefficient (Pe) of fluorinated and non-fluorinated pyridine analogs.

Materials:

  • 96-well filter plates (donor plate, e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound solutions in PBS

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating:

    • Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the membrane of each well in the donor plate.

  • Plate Preparation:

    • Add PBS (e.g., 300 µL) to each well of the acceptor plate.

    • Prepare solutions of the test compounds at a known concentration (e.g., 100 µM) in PBS. Add these solutions (e.g., 300 µL) to the wells of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) plates using a suitable analytical method (UV-Vis spectroscopy for compounds with a chromophore, or LC-MS/MS for others). Also, measure the initial concentration in the donor plate (C_D(0)).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:

      • V_D and V_A are the volumes in the donor and acceptor wells.

      • A is the effective membrane area.

      • t is the incubation time.

Diagram 2: Logic of Fluorine's Influence on Bioactivity

G cluster_physchem Physicochemical Changes cluster_bio Biological Consequences F Fluorine Substitution on Pyridine Ring pka Lower pKa (Reduced Basicity) F->pka metabolism Block Metabolic Sites (Stronger C-F Bond) F->metabolism lipo Modulate Lipophilicity (logP/logD) F->lipo binding Alter Electronic Profile & Conformation F->binding permeability Improved Membrane Permeability pka->permeability offtarget Reduced Off-Target Binding pka->offtarget pk Increased Half-Life (t½) metabolism->pk lipo->permeability potency Enhanced Binding Affinity & Potency binding->potency

Caption: How fluorine substitution alters properties.

Conclusion

The strategic placement of fluorine on a pyridine scaffold is a powerful tool in medicinal chemistry, offering a route to enhance multiple properties simultaneously.[1] Fluorination can improve metabolic stability, modulate pKa to enhance permeability and reduce off-target effects, and create new, favorable interactions within a target's binding site.[6][8] As demonstrated by the comparative data and case studies, these physicochemical modifications often translate into superior pharmacokinetic profiles and increased biological activity. However, the effects are highly dependent on the position and number of fluorine atoms, necessitating careful, empirically driven design and testing. The experimental protocols provided herein offer a robust framework for objectively comparing the bioactivity of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
  • (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • A Comparative Guide to the Bioactivity of Fluorinated vs.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • The role of fluorine in medicinal chemistry.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

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Validation

A Comparative Guide to Validating the Mechanism of Action of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven framework...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven framework for validating the hypothesized mechanism of action of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. We will move beyond rote protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust investigative process.

The structural alerts within (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, particularly the 2-aminopyridine moiety, suggest a potential for interaction with bacterial topoisomerases. Notably, compounds containing a 6-amino-3,5-difluoropyridine-2-yl moiety have demonstrated potent inhibitory activity against bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1] This guide will, therefore, focus on a systematic approach to validating the hypothesis that (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol acts as a bacterial DNA gyrase inhibitor.

Comparative Landscape: (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol vs. Ciprofloxacin

To establish a meaningful benchmark, we will compare our test compound against a well-characterized DNA gyrase inhibitor, ciprofloxacin, a member of the fluoroquinolone class of antibiotics.

Feature(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanolCiprofloxacin (Fluoroquinolone)
Proposed Target Bacterial DNA Gyrase (Topoisomerase II)Bacterial DNA Gyrase and Topoisomerase IV
Known Mechanism Putative; hypothesized to interfere with DNA supercoilingWell-established; traps the enzyme-DNA cleavage complex
Chemical Class Aminopyridine derivativeFluoroquinolone
Potential Advantages Novel scaffold may overcome existing resistance mechanismsBroad-spectrum activity and extensive clinical data

Experimental Validation Workflow

Our validation strategy is built on a tiered approach, moving from direct target engagement to cellular effects. This ensures a logical and cost-effective progression of our investigation.

Experimental Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Conclusion A DNA Gyrase Supercoiling Assay B Minimum Inhibitory Concentration (MIC) Assay A->B Demonstrates Target Engagement C Cytotoxicity Assay (e.g., MTT) B->C Establishes Cellular Activity & Selectivity D Comparative Data Analysis B->D C->D E Mechanism of Action Confirmation D->E Synthesize Findings Data Synthesis A Low IC50 in DNA Gyrase Assay D Validated DNA Gyrase Inhibitor with Antibacterial Activity A->D B Low MIC against Bacterial Strains B->D C High CC50 against Mammalian Cells C->D

Converging evidence for mechanism of action validation.

By systematically progressing from biochemical to cellular assays and comparing the results to a known standard, researchers can build a robust and defensible case for the mechanism of action of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. This structured approach not only validates the primary hypothesis but also provides critical data for further preclinical development.

References

  • ASM.org. WQ-3810 and WQ-3334, featuring the 6-amino-3,5-difluoropyridine-2-yl moiety, exhibit exceptionally high inhibitory activity against both wild-type and, crucially, mutant DNA gyrases that confer quinolone resistance. [Link]

Sources

Comparative

A Guide to the Structural Verification of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Challenge of Characterizing Novel Chiral Intermediates (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a specialized chiral building block, valuable in medicinal chemistry for the synthesis of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Novel Chiral Intermediates

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a specialized chiral building block, valuable in medicinal chemistry for the synthesis of biologically active pharmaceuticals, such as kinase inhibitors.[1] Its precise three-dimensional structure, particularly the stereochemistry at the chiral center, is critical for ensuring specific interactions with enzyme targets, thereby enhancing drug efficacy and minimizing off-target effects.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules. However, for novel or niche compounds like (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, a direct comparison of experimental data to established literature values is often not possible due to a lack of published spectra. A comprehensive search of scientific databases reveals NMR data for the precursor, 2-amino-3,5-difluoropyridine, but not for the final ethanol derivative.[2][3][4]

This guide, therefore, moves beyond a simple data cross-referencing exercise. It provides a robust framework for researchers to confidently verify the structure of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. We will first establish a set of predicted ¹H and ¹³C NMR values based on established principles and data from the known precursor. Subsequently, we will outline a rigorous, self-validating experimental protocol to acquire high-quality data and compare it against our theoretical model.

Theoretical NMR Analysis: Predicting the Spectral Signature

The causality behind predicting NMR shifts lies in understanding how the electronic environment of each nucleus, dictated by the molecule's structure, influences its resonance frequency. Our prediction starts with the known scaffold, 2-amino-3,5-difluoropyridine, and extrapolates the changes introduced by the (R)-2-aminoethanol side chain.

Expected ¹H NMR Spectrum

The proton spectrum will be characterized by distinct regions for the aromatic pyridine protons and the aliphatic side-chain protons. The presence of fluorine will introduce complex splitting patterns (coupling).

  • Aromatic Region (δ 7.0 - 8.5 ppm):

    • H-6: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing, shifting it significantly downfield. It will appear as a doublet, coupled to the fluorine at C-5.

    • H-4: This proton is situated between two fluorine atoms, which will also deshield it. It is expected to appear as a doublet of doublets (or a triplet if the coupling constants are similar), due to coupling with both the C-3 and C-5 fluorine atoms.

  • Aliphatic and Exchangeable Protons (δ 2.0 - 6.0 ppm):

    • CH (methine): The proton on the chiral carbon, adjacent to the pyridine ring and the amino group, will be deshielded. It is expected to be a multiplet due to coupling with the diastereotopic CH₂ protons.

    • CH₂ (methylene): The two protons on the carbon bearing the hydroxyl group are diastereotopic due to the adjacent chiral center. They will appear as two distinct multiplets, each coupled to the other and to the methine proton.

    • NH₂ and OH: The amino and hydroxyl protons are exchangeable. They will likely appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. Deuterium exchange (D₂O shake) can be used to confirm their assignment, as these peaks will disappear from the spectrum.

Expected ¹³C NMR Spectrum

The ¹³C spectrum will show seven distinct carbon signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹J_CF), a key diagnostic feature.

  • Aromatic Region (δ 110 - 160 ppm):

    • C-3 and C-5: These carbons, directly attached to fluorine, will be significantly downfield and will appear as doublets with large coupling constants (¹J_CF ≈ 230-260 Hz).

    • C-2: This carbon, bonded to the nitrogen of the amino group and the side chain, will also be downfield.

    • C-4 and C-6: These carbons will show smaller two- or three-bond C-F couplings.

  • Aliphatic Region (δ 50 - 75 ppm):

    • CH (methine): The chiral carbon will resonate in this region.

    • CH₂ (methylene): The carbon bearing the hydroxyl group will also appear in this region, typically slightly downfield of a standard alkane due to the electronegative oxygen.

Experimental Design for Structural Verification

To generate reliable data for comparison, a systematic and comprehensive approach to NMR data acquisition is essential. This protocol is designed to be a self-validating system, where data from multiple experiments corroborates the final structural assignment.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for structural elucidation using NMR.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate resolution of complex multiplets.[6]

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Perform a D₂O exchange experiment: acquire a spectrum, add one drop of D₂O, shake well, and re-acquire the spectrum to identify the -NH₂ and -OH protons.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be required.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • 2D NMR Spectra Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity within the aliphatic side chain and identify couplings between aromatic protons.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of carbon signals based on the already assigned proton spectrum.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the aliphatic side chain to the correct position on the pyridine ring.

Data Comparison and Interpretation

The final step is to populate a comparison table with the acquired experimental data and cross-reference it with the initial predictions.

Data Summary Table
Assignment Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Experimental ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm), J_CF (Hz) Experimental ¹³C Shift (ppm), J_CF (Hz)
H-4~7.5-8.0, dd~115-125
H-6~8.0-8.5, d~140-150
CH (methine)~4.5-5.5, m~60-70
CH₂ (methylene)~3.5-4.5, 2 x m~65-75
NH₂broad sN/A
OHbroad sN/A
C-2N/A~150-160
C-3N/A~155-165 (d, ¹J_CF ≈ 240)
C-4N/A~115-125
C-5N/A~155-165 (d, ¹J_CF ≈ 240)
C-6N/A~140-150
CH (methine)N/A~60-70
CH₂ (methylene)N/A~65-75
Interpreting Discrepancies

Minor deviations between predicted and experimental values are expected and can provide further structural insight.

  • Solvent Effects: The choice of solvent can significantly influence the chemical shifts, especially for exchangeable protons (NH₂, OH) and those capable of hydrogen bonding.[8]

  • Conformational Effects: Restricted rotation around the C2-C(methine) bond could lead to more complex spectra than anticipated.

  • pH: If the sample is acidic or basic, protonation or deprotonation of the amino group or pyridine nitrogen will drastically alter the electronic environment and thus the chemical shifts.

The definitive validation comes not from a perfect match to predicted values, but from the logical consistency across all acquired data. For instance, the HMBC spectrum showing a correlation from the methine proton to carbons C-2 and C-3 of the pyridine ring provides incontrovertible evidence of the side chain's location.

Conclusion

While the absence of direct literature data for (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol presents a challenge, it does not preclude its confident structural verification. By employing a methodology grounded in fundamental NMR principles—combining theoretical prediction with a comprehensive suite of 1D and 2D NMR experiments—researchers can build a self-validating dataset. This rigorous approach ensures the structural integrity and stereochemical purity of this critical pharmaceutical intermediate, upholding the highest standards of scientific integrity in drug development.

References

  • Tasheva, D.N.; Mihaylova, V.M. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank2024 , M1881. Available from: [Link]

  • Tasheva, D.N.; Mihaylova, V.M. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. ResearchGate. Available from: [Link]

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • nmrshiftdb2. open nmr database on the web. Available from: [Link]

  • Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 50. Available from: [Link]

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available from: [Link]

  • Steinbeck, C. (2020). An NMR Database for Organic and Organometallic Compounds. Molecules, 25(23), 5649. Available from: [Link]

  • CAS.org. NMR Database for Faster Structural Data. Available from: [Link]

  • ResearchGate. (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available from: [Link]

  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • University of Wisconsin-Madison. UWChemMRF Links. Available from: [Link]

  • YouTube. SDBS database | NMR | IR | Mass | Organic compounds. Available from: [Link]

  • Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available from: [Link]

  • MySkinRecipes. (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Pharmaceutical Intermediates

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development.[1][2][3] The introduction of fluorine into pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development.[1][2][3] The introduction of fluorine into pharmaceutical intermediates has become a powerful and widely adopted strategy to enhance metabolic stability, thereby improving a drug's pharmacokinetic profile.[4][5][6][7] This guide provides an in-depth, comparative analysis of the metabolic stability of fluorinated versus non-fluorinated compounds, grounded in experimental data and established scientific principles. We will explore the "why" behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

The Strategic Imperative of Fluorination in Drug Design

The metabolic stability of a compound dictates its susceptibility to biotransformation by enzymes primarily located in the liver.[1][8] This process significantly influences a drug's efficacy, duration of action, and potential for toxicity.[1][2][3] Low metabolic stability can lead to rapid clearance from the body, diminishing therapeutic effectiveness.[8]

Fluorine's unique properties make it an invaluable tool for medicinal chemists.[9] Its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond can profoundly alter a molecule's physicochemical and metabolic characteristics.[10][11] Strategically placing fluorine atoms at sites susceptible to metabolic attack can block or slow down enzymatic degradation, a concept often referred to as "metabolic switching".[10][11][12][13] This modification can lead to:

  • Increased Half-Life: By resisting enzymatic breakdown, fluorinated drugs can remain at therapeutic levels for longer periods.[7]

  • Improved Bioavailability: Enhanced metabolic stability can contribute to greater systemic exposure of the active compound.[10][14]

  • Reduced Formation of Toxic Metabolites: Blocking certain metabolic pathways can prevent the generation of harmful byproducts.[10][12]

However, the effect of fluorination is not always predictable and necessitates rigorous experimental evaluation.[4][5] While the C-F bond is strong, metabolic defluorination can occur, and fluorine's electron-withdrawing nature can influence the reactivity of other parts of the molecule.[15]

Comparative Analysis: Experimental Design and Rationale

To objectively assess the impact of fluorination, a head-to-head comparison between a fluorinated pharmaceutical intermediate and its non-fluorinated parent compound is essential. For this guide, we will consider a hypothetical pair: Compound A (non-fluorinated) and Compound AF (fluorinated at a known site of metabolism).

Our primary experimental tool will be the in vitro liver microsomal stability assay . This widely used assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes, predominantly the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[1]

Why Liver Microsomes?

Liver microsomes are subcellular fractions of liver cells that provide a cost-effective and high-throughput method to assess Phase I metabolism.[1][16] While hepatocytes (intact liver cells) offer a more comprehensive model including both Phase I and Phase II metabolism, the microsomal assay is an excellent first-tier screen for identifying metabolic liabilities related to oxidative metabolism, which is often the primary route of degradation for many drug candidates.[1][8]

Below is a logical workflow for our comparative assessment:

G cluster_prep Preparation cluster_assay Incubation Assay cluster_analysis Analysis cluster_results Results & Interpretation A1 Compound A Stock D Incubate Compounds with Microsomes & NADPH (37°C, Timed Aliquots) A1->D A2 Compound AF Stock A2->D B Liver Microsomes (Human, Pooled) B->D C NADPH Regenerating System C->D E Quench Reaction (Acetonitrile) D->E F LC-MS/MS Analysis of Parent Compound Concentration E->F G Data Processing F->G H Calculate Half-Life (t½) & Intrinsic Clearance (CLint) G->H I Comparative Assessment of Metabolic Stability H->I

Caption: Experimental workflow for the comparative metabolic stability assessment.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the results.

Materials:

  • Compound A and Compound AF

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Control Compounds: Verapamil (high clearance) and Diazepam (low clearance)[17]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Compound A, Compound AF, and control compounds in DMSO (e.g., 10 mM).[18]

    • Prepare a working solution of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[17][19]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution, phosphate buffer, and the test compound (final concentration typically 1 µM).[17][18][19]

    • Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.[18][20]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[18][21]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[19][21]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17][18][19][20] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.[18][19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18][22] LC-MS/MS provides the sensitivity and selectivity required for accurate quantification of drug molecules in complex biological matrices.[23]

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is then calculated as:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Comparative Data Presentation

The following tables present hypothetical data for our comparative analysis of Compound A and Compound AF.

Table 1: Metabolic Stability Parameters

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 12.5110.9
Compound AF 55.225.2
Verapamil 8.9156.3
Diazepam > 60< 23.1

Table 2: Percent of Parent Compound Remaining Over Time

Time (min)Compound A (%)Compound AF (%)
0 100100
5 78.193.8
15 45.382.1
30 20.567.4
45 9.355.3
60 4.245.2

Discussion of Results

The experimental data clearly demonstrates the significant impact of fluorination on the metabolic stability of the pharmaceutical intermediate.

  • Compound A (Non-fluorinated): This compound exhibits rapid degradation in the presence of liver microsomes, with a short half-life of 12.5 minutes and a high intrinsic clearance of 110.9 µL/min/mg protein. This suggests a high susceptibility to Phase I metabolism.

  • Compound AF (Fluorinated): The introduction of fluorine at the metabolic hotspot has resulted in a dramatic increase in metabolic stability. The half-life has extended over four-fold to 55.2 minutes, and the intrinsic clearance has been reduced by approximately 77% to 25.2 µL/min/mg protein.

This marked improvement in stability for Compound AF can be attributed to the C-F bond's resistance to enzymatic cleavage by cytochrome P450 enzymes.[10] The high electronegativity of fluorine can also deactivate the surrounding molecular environment towards oxidative attack.[13]

Potential Metabolic Pathways and the Role of Fluorine

The observed difference in stability can be visualized by considering the potential metabolic pathways. For Compound A, a primary route of metabolism is likely hydroxylation at the site that is now occupied by fluorine in Compound AF.

G cluster_A Compound A (Non-fluorinated) cluster_AF Compound AF (Fluorinated) A Parent Compound (A) B Metabolite (A-OH) (Hydroxylation) A->B CYP450 (Rapid) C Parent Compound (AF) D Metabolite (A-OH) (Blocked Pathway) C->D Blocked E Alternative Metabolites (Slower Pathways) C->E CYP450 (Slow)

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol: Proper Disposal &amp; Waste Management Protocol

Executive Summary: The "Why" Behind the Protocol Immediate Directive: Treat (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol as a Halogenated Organic Base . As a Senior Application Scientist, I often see disposal protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Immediate Directive: Treat (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol as a Halogenated Organic Base .

As a Senior Application Scientist, I often see disposal protocols fail because they treat all organic solids/liquids as generic "chemical waste." This molecule presents a specific tripartite hazard profile:

  • Fluorinated Motif (C-F Bonds): Standard incineration without scrubbers releases Hydrogen Fluoride (HF) gas, a critical environmental and safety violation.

  • Pyridine Core: Potential for bioaccumulation and toxicity; often regulated strictly under RCRA (Resource Conservation and Recovery Act) frameworks if it exhibits specific leaching characteristics.

  • Amino Alcohol Functionality: Basic/Alkaline nature. Mixing this with acidic waste streams can cause exothermic runaway reactions in the waste container.

This guide provides a self-validating workflow to ensure compliance, safety, and environmental stewardship.

Part 1: Chemical Triage & Classification

Before handling the waste, you must classify it correctly to determine the downstream destruction method.

Waste Stream Classification Table
PropertyClassificationOperational Implication
Chemical Nature Halogenated Organic BaseDO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or Acids.[1]
Primary Hazard Toxic / IrritantRequires double-containment during transport.[1]
Incineration Req High-Temp + ScrubberMust be sent to a facility capable of neutralizing HF emissions.[1]
Container Material HDPE or Borosilicate GlassAvoid aluminum or reactive metals due to amine alkalinity.[1]
RCRA Status Potentially HazardousTreat as D038 (Pyridine-like) or Halogenated Solvent stream depending on local regulations.[1]

Part 2: Operational Disposal Protocol (Step-by-Step)

Phase 1: Segregation (The "Golden Rule")

Never pour this compound into the general organic solvent carboy.

  • Why? Most "general organic" waste is used for fuel blending (burning for energy). Fluorinated compounds foul this process and corrode standard burners.

  • Action: Designate a specific waste container labeled: "HALOGENATED ORGANIC WASTE - BASIC/TOXIC."

Phase 2: Solution Neutralization (If in Reaction Mixture)

If the compound is dissolved in an acidic medium (e.g., after an HCl workup):

  • Cool the solution to <10°C.

  • Neutralize slowly with 1M NaOH or NaHCO₃ to pH 7-9.

  • Verify no exotherm or gas evolution is occurring before transferring to the waste container.

  • Scientific Rationale: Prevents pressure buildup in the waste drum from acid-base reactions.

Phase 3: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) jerricans. Glass is acceptable but poses a breakage risk.[2]

  • Labeling:

    • Chemical Name: Full IUPAC name (no abbreviations).

    • Constituents: List all solvents (e.g., "Contains: DCM, Methanol, (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol <5%").

    • Hazard Checkboxes: [x] Toxic [x] Corrosive (if basic) [x] Halogenated.

Phase 4: Spill Management (Immediate Response)

If a solid spill occurs:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is visible.

  • Neutralize/Absorb:

    • Solids: Cover with wet sand or vermiculite to prevent dust generation. Sweep gently.

    • Liquids: Use a commercial "Solvent Absorbent" or vermiculite. Do not use paper towels (combustible).

  • Disposal: Place debris in a wide-mouth HDPE jar, label as "Hazardous Waste Debris (Fluorinated Pyridine)," and seal.

Part 3: End-of-Lifecycle (Professional Destruction)[1]

The final destruction must occur at a permitted TSDF (Treatment, Storage, and Disposal Facility). You must specify to your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) that the waste is Fluorinated .

The Incineration Mechanism

Standard combustion is insufficient. The facility must use Rotary Kiln Incineration with the following parameters:

  • Temperature: >1100°C to rupture the stable C-F bonds [1].

  • Scrubbing: The exhaust gas must pass through an alkaline scrubber (Caustic Soda/NaOH spray).

    • Reaction:

      
      [1]
      
    • Failure Mode: Without this, HF gas is released, which is highly corrosive to the facility's stack and toxic to the environment.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Dissolved SolidStream Solid Hazardous Waste (Double Bagged) Solid->SolidStream AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with Base (Cool to <10°C) AcidCheck->Neutralize Yes (Acidic) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck HaloStream Halogenated Waste Stream (Do NOT mix with Acetone/EtOH) SolventCheck->HaloStream Always Default for Fluorinated Cpds Labeling Label: 'Toxic, Halogenated' List Fluorine Content HaloStream->Labeling SolidStream->Labeling Incineration Rotary Kiln Incineration (w/ HF Scrubbers) Labeling->Incineration

Figure 1: Decision logic for the safe disposal of fluorinated pyridine derivatives, ensuring segregation from non-halogenated streams and proper pH management.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.

  • Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Amino-3,5-difluoropyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
Reactant of Route 2
(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
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